molecular formula C6H7NO3 B575143 3-hydroxy-2-methoxy-1H-pyridin-4-one CAS No. 169905-06-0

3-hydroxy-2-methoxy-1H-pyridin-4-one

Cat. No.: B575143
CAS No.: 169905-06-0
M. Wt: 141.126
InChI Key: WJDIGNXBILSVMC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-1H-pyridin-4-one is a pyridinone-based compound of significant interest in medicinal chemistry and biological research. The 3-hydroxypyridin-4-one scaffold is recognized for its metal-chelating properties, which underpin its primary research applications . This structure allows the compound to act as a key pharmacophore in the design of enzyme inhibitors. Researchers are particularly interested in this scaffold for developing inhibitors of metalloenzymes, such as tyrosinase, a key enzyme in melanin biosynthesis . The pyridinone core is a versatile structure in drug discovery, serving as a bioisostere for amides, pyridines, and phenol rings, and can be functionalized at multiple positions to optimize interactions with biological targets . Beyond enzyme inhibition, the 3-hydroxypyridin-4-one moiety is investigated for its potential antioxidant and iron-chelating activities, which are relevant to studies of oxidative stress . This compound is provided as a high-purity solid for research purposes. Researchers are advised to consult the product data sheet for detailed handling, storage, and safety information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6-5(9)4(8)2-3-7-6/h2-3,9H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIGNXBILSVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-hydroxy-2-methoxy-1H-pyridin-4-one chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Hydroxypyridin-4-ones: A Focus on the 3-Hydroxy-2-methyl-1H-pyridin-4-one Scaffold

Preamble for the Researcher: The query for "3-hydroxy-2-methoxy-1H-pyridin-4-one" targets a specific chemical entity for which detailed public-domain data is scarce. To provide a scientifically robust and practical guide, this document focuses on its closest, extensively studied, and structurally significant analogue: 3-hydroxy-2-methyl-1H-pyridin-4-one . This compound is the foundational scaffold for Deferiprone, a clinically approved oral iron chelator. The principles of synthesis, chelation chemistry, and biological activity detailed herein serve as an authoritative model for understanding the broader 3-hydroxypyridin-4-one (HPO) class, including the targeted 2-methoxy variant.

Introduction: The 3-Hydroxypyridin-4-one Core Structure

The 3-hydroxypyridin-4-one (HPO) scaffold is a paramount heterocyclic motif in medicinal chemistry, primarily recognized for its potent and selective metal-chelating properties.[1][2] These compounds function as bidentate ligands, utilizing the 3-hydroxy and 4-keto moieties to form highly stable complexes with trivalent metal ions, most notably iron(III). This chelating prowess is the cornerstone of their application in treating metal overload diseases.[1] The commercial availability of natural precursors like maltol makes the HPO scaffold an accessible and versatile starting point for drug design.[2][3]

The most prominent application of this scaffold is in iron chelation therapy. Deferiprone (1,2-dimethyl-3-hydroxy-pyridin-4-one), a derivative of the core topic, was the first orally active iron chelator approved for treating iron overload in β-thalassemia patients.[2][4] Beyond iron chelation, the HPO framework has been explored for a range of therapeutic uses, including as an antioxidant, antimalarial, and anticancer agent, often stemming from its ability to modulate metal-dependent biological processes.[5][6][7]

Part 1: Physicochemical and Structural Properties

The defining feature of the HPO scaffold is the arrangement of the hydroxyl and ketone groups, which creates a pincer-like structure ideal for coordinating with metal ions. The electronic properties of the pyridinone ring can be tuned by modifying the substituents at the R1 and R2 positions, which in turn influences the compound's lipophilicity, pKa, and pharmacokinetic profile.

Key Physicochemical Data: 3-hydroxy-2-methyl-1H-pyridin-4-one

The following table summarizes the core properties of the representative compound, 3-hydroxy-2-methyl-1H-pyridin-4-one.

PropertyValueSource
Molecular Formula C₆H₇NO₂[8]
Molecular Weight 125.13 g/mol [8]
IUPAC Name 3-hydroxy-2-methyl-1H-pyridin-4-one[8]
CAS Number 17184-19-9[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]
pKa Values vary based on N-substitution, but are crucial for chelation efficiency under physiological pH.[9]
Appearance Crystalline solid[10]

Part 2: Synthesis and Characterization

The synthesis of N-substituted 3-hydroxy-2-methyl-pyridin-4-ones is most commonly and efficiently achieved via the condensation of 3-hydroxy-2-methyl-4-pyrone (maltol) with a primary amine.[1][6][11] This method is favored due to the low cost and high availability of maltol, a naturally derived compound.[3][12]

Experimental Protocol: Synthesis of 1-Substituted-3-hydroxy-2-methyl-pyridin-4-ones

This protocol describes a general, single-step synthesis.

Causality: The reaction proceeds via a Michael-type addition of the primary amine to the α,β-unsaturated ketone system of the pyrone ring, followed by ring-opening and subsequent condensation to form the more stable pyridinone ring system, with the elimination of water.[1] Using an aqueous solvent is common, and the reaction is typically driven to completion by heating under reflux.[6]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (2 molar equivalents) in 150 mL of deionized water.

  • Addition of Maltol: To this solution, add 3-hydroxy-2-methyl-4-pyrone (maltol) (1 molar equivalent, e.g., 0.05 mol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C). Maintain reflux for 24 hours. The solution will typically darken as the reaction progresses.

  • Decolorization: After 24 hours, cool the mixture to room temperature. Add a small amount of decolonizing charcoal and stir for 30 minutes to adsorb colored impurities.

  • Filtration: Filter the mixture through a pad of celite to remove the charcoal and any solid impurities.

  • Isolation: Evaporate the filtrate to dryness using a rotary evaporator. This will typically yield a crude solid.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-substituted-3-hydroxy-2-methyl-pyridin-4-one product.[6]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: As an indicator of purity.

    • Infrared Spectroscopy: To identify key functional groups (O-H, C=O).

Workflow Visualization: Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Dissolve Primary Amine in Water B 2. Add Maltol A->B C 3. Reflux for 24h B->C D 4. Cool & Decolorize with Charcoal C->D Reaction Complete E 5. Filter D->E F 6. Evaporate Solvent E->F G 7. Recrystallize F->G H Final Product G->H G cluster_pathology Pathological State: Iron Overload cluster_therapy Therapeutic Intervention Transfusions Blood Transfusions ExcessIron Excess Plasma Iron (NTBI) Transfusions->ExcessIron OrganIron Iron Deposition (Heart, Liver) ExcessIron->OrganIron Complex Stable Fe(III)-HPO Complex ExcessIron->Complex Forms ROS Reactive Oxygen Species (ROS) OrganIron->ROS Fenton Reaction Damage Oxidative Damage & Organ Dysfunction ROS->Damage HPO Oral HPO Chelator (e.g., Deferiprone) HPO->ExcessIron Chelates Excretion Renal Excretion Complex->Excretion Leads to

Caption: HPO chelators intercept toxic iron, forming excretable complexes.

Part 4: Expanded Therapeutic Potential

The metal-binding capability of the HPO scaffold extends its potential utility to other therapeutic areas where metal ions play a key role.

  • Antimalarial Activity: The malaria parasite, Plasmodium falciparum, has a high requirement for iron. HPO chelators can inhibit parasite growth by depriving it of this essential metal. Introducing basic nitrogen centers into the HPO side chains can enhance activity by targeting the molecule to the parasite's acidic food vacuole. [7]* Anticancer Activity: Cancer cells often have an elevated iron requirement to sustain rapid proliferation, making them vulnerable to iron chelation. HPOs can induce a state of iron deprivation, leading to cell cycle arrest and apoptosis. [6]The cytotoxicity of HPOs has been shown to correlate with their lipophilicity, which governs their ability to cross cell membranes. [6]* Antioxidant Properties: In addition to removing the catalyst for ROS formation (iron), the HPO ring itself can act as a scavenger of reactive oxygen species, providing a dual mechanism of protection against oxidative stress. [5][13]

Conclusion

The 3-hydroxy-2-methyl-1H-pyridin-4-one scaffold is a clinically validated and chemically tractable platform for the development of therapeutic agents. Its primary role as an oral iron chelator has revolutionized the management of transfusional iron overload. The synthetic accessibility from maltol, coupled with the tunable physicochemical properties, ensures its continued relevance. While this guide has focused on the well-documented 2-methyl analogue, the fundamental principles of its chemistry, chelation mechanism, and biological activities provide a robust and predictive framework for researchers investigating novel derivatives, including the 3-hydroxy-2-methoxy-1H-pyridin-4-one variant.

References

  • Srichairatanakool, S., Pangjit, K., Phisalaphong, C., & Fucharoen, S. (n.d.). Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Retrieved from [Link]

  • Hider, R. C., & Kontoghiorghes, G. J. (2000). 3-Hydroxy-2(1H)-pyridinone or 3-hydroxy-4(1H)-pyridinone derivatives useful as reactive oxygen species (ROS) scavengers. Google Patents.
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  • Pangjit, K., et al. (2014). Effect of a novel oral active iron chelator: 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one (CM1) in iron-overloaded and non-overloaded mice. Asian Pacific Journal of Tropical Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 76015-11-7 | Chemical Name: 3-Methoxy-2-methylpyridin-4(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridinone,3-OH-2-Me. National Center for Biotechnology Information. Retrieved from [Link]

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  • Ma, Y., et al. (2015). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. MedChemComm. Retrieved from [Link]

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  • Ma, R. (2014). Chiral 3-hydroxypyrid-4-one derivative, and synthesis and use thereof. Google Patents.
  • Xuan, T. D., et al. (2016). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Journal of Plant Interactions. Retrieved from [Link]

  • Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-pyridone. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridinones from maltol and a primary amine. Retrieved from [Link]

  • Bisson, D., et al. (2022). Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties. Molecules. Retrieved from [Link]

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Sources

The 3-Hydroxy-4-Pyridinone (3,4-HPO) Scaffold: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the 3-hydroxy-4-pyridinone (3,4-HPO) scaffold, a privileged structural motif in medicinal chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in the rational design of therapeutics for researchers, scientists, and drug development professionals. While the specific compound "3-hydroxy-2-methoxy-1H-pyridin-4-one" is not widely documented, the broader class of 3,4-HPOs offers a wealth of information and therapeutic potential.

Core Concepts: The 3-Hydroxy-4-Pyridinone Moiety

The 3-hydroxy-4-pyridinone (3,4-HPO) core is a six-membered heterocyclic ring containing a nitrogen atom, a ketone group at the 4-position, and a hydroxyl group at the 3-position. This arrangement of functional groups confers unique chemical properties that are highly advantageous for drug design.

Chemical Identity and Synonyms

The nomenclature for this class of compounds can vary. While "3-hydroxy-4-pyridinone" is a common descriptor, you may also encounter synonyms such as 3-hydroxy-4(1H)-pyridinone. The specific substitution pattern on the ring will further define the compound's name.

A closely related and commercially available compound is 3-Methoxy-2-methyl-1H-pyridin-4-one .

PropertyValueReference
CAS Number 76015-11-7[1][2][3][4]
Molecular Formula C7H9NO2[1][2][4]
Molecular Weight 139.15 g/mol [1][2][4][5]
Melting Point 156-160 °C[1][2][3]
Synonyms 3-Methoxy-2-methyl-4(1H)-pyridinone, 2-Methyl-3-methoxypyridine-4-one, 3-methoxy-2-methyl-4-pyridone[2]
Key Physicochemical Properties

The defining feature of the 3,4-HPO scaffold is its ability to act as a bidentate chelator. The proximate hydroxyl and ketone groups create a pincer-like structure that can coordinate with a variety of metal ions. This property is central to many of its biological activities.

The pyridinone ring also serves as a versatile scaffold that can be readily functionalized. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[6][7]

Synthesis of the 3-Hydroxy-4-Pyridinone Core

The synthesis of 3-hydroxy-4-pyridinone derivatives can be achieved through several routes. A common and effective method involves the conversion of 3-hydroxy-4-pyrones.

General Synthesis Pathway

A widely employed synthetic strategy involves a two-step process starting from a substituted 3-hydroxy-4-pyrone:

  • Ring Opening and Amine Condensation: The pyrone ring is opened and subsequently condensed with an amine (such as ammonium acetate) to form the N-substituted or N-unsubstituted pyridinone ring.

  • Protecting Group Removal: If protecting groups are used for the hydroxyl function, they are removed in the final step to yield the desired 3-hydroxy-4-pyridinone.[8]

The following diagram illustrates a generalized synthetic workflow:

Synthesis_Workflow Start Substituted 3-Hydroxy-4-Pyrone Step1 Amine Condensation (e.g., NH4OAc, AcOH, reflux) Start->Step1 Intermediate N-Substituted/Unsubstituted 3-Benzyloxy-4-Pyridinone Step1->Intermediate Step2 Debenzylation (e.g., H2, Pd/C) Intermediate->Step2 End Final 3-Hydroxy-4-Pyridinone Derivative Step2->End

Caption: Generalized workflow for the synthesis of 3-hydroxy-4-pyridinone derivatives.

Applications in Drug Discovery and Development

The unique properties of the 3,4-HPO scaffold have led to its investigation in a wide range of therapeutic areas.

Metal Chelation Therapy

The strong metal-chelating ability of 3,4-HPOs is the basis for their most well-established clinical application. Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is an orally active iron chelator used in the treatment of iron overload in patients with thalassemia major.[6] The ability to selectively bind and remove excess iron is a life-saving intervention for these patients.

Metalloenzyme Inhibition

Many enzymes rely on metal ions as cofactors for their catalytic activity. The 3,4-HPO moiety can be incorporated into molecules designed to bind to the active site of these metalloenzymes, thereby inhibiting their function. This strategy has been successfully employed in the development of inhibitors for a variety of targets, including:

  • HIV Integrase: The approved HIV integrase inhibitors dolutegravir, bictegravir, and cabotegravir all feature a 3,4-HPO-like structural motif that chelates magnesium ions in the enzyme's active site.[8]

  • Catechol-O-methyltransferase (COMT): 3,4-HPOs have been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamine neurotransmitters.[6]

The following diagram illustrates the mechanism of metalloenzyme inhibition by a 3,4-HPO-containing drug:

Metalloenzyme_Inhibition cluster_enzyme Metalloenzyme Active Site Enzyme Enzyme Pocket Metal Metal Ion (e.g., Mg2+) Drug 3,4-HPO Inhibitor Drug->Enzyme Binding Drug->Metal Chelation

Caption: Mechanism of metalloenzyme inhibition by a 3,4-HPO derivative.

Antimicrobial and Antitumor Agents

The versatile nature of the 3,4-HPO scaffold has also led to its exploration in the development of novel antimicrobial and antitumor agents.[9][10] For instance, certain 3-methoxy-2-methylpyridin-4(1H)-one derivatives have been utilized as reactants in the synthesis of 4-pyridone nucleoside derivatives with potential antitumor activity.[3][11]

Experimental Protocols

The following provides a generalized, illustrative protocol for the synthesis of a 3-hydroxy-4-pyridinone derivative. Note: This is a template and must be adapted and optimized for specific target molecules.

Synthesis of a 3-Hydroxy-4-Pyridinone Derivative

Materials:

  • Substituted 3-hydroxy-4-pyrone

  • Ammonium acetate

  • Glacial acetic acid

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Pyridinone Formation

    • Dissolve the substituted 3-hydroxy-4-pyrone (1 equivalent) in glacial acetic acid.

    • Add ammonium acetate (excess, e.g., 10 equivalents).

    • Reflux the mixture for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-unsubstituted 3-benzyloxy-4-pyridinone.

  • Step 2: Debenzylation

    • Dissolve the product from Step 1 in methanol.

    • Add 10% palladium on carbon.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., balloon) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final 3-hydroxy-4-pyridinone derivative.

Conclusion and Future Directions

The 3-hydroxy-4-pyridinone scaffold is a cornerstone of modern medicinal chemistry. Its inherent metal-chelating properties, coupled with its synthetic tractability, make it an invaluable tool for the design of novel therapeutics. From established chelation therapies to cutting-edge metalloenzyme inhibitors, the 3,4-HPO motif continues to demonstrate its broad utility. Future research will undoubtedly uncover new applications for this versatile scaffold, further solidifying its importance in the ongoing quest for more effective and targeted medicines.

References

  • Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation.
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  • 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7 - ChemicalBook.
  • CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one.
  • 3-Methoxy-2-methyl-1H-pyridin-4-one - PubChem.
  • 17184-19-9|3-Hydroxy-2-methylpyridin-4(1H)-one - BLDpharm.
  • 3-Methoxy-2(1H)-pyridone, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
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  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - ResearchGate.
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An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxy-3-hydroxypyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermodynamic stability is a cornerstone of successful pharmaceutical development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of a therapeutic agent. This guide provides an in-depth technical exploration of the thermodynamic stability of 2-methoxy-3-hydroxypyridin-4-one, a member of the hydroxypyridinone (HOPO) class of compounds renowned for their metal-chelating properties. While this molecule holds therapeutic promise, its journey from laboratory to clinic is contingent on a thorough characterization of its intrinsic stability. This document is structured to provide not just a review of existing knowledge, but a practical framework for assessing the stability of this and related compounds, grounded in established scientific principles and methodologies.

Introduction to 2-Methoxy-3-hydroxypyridin-4-one: A Molecule of Interest

2-Methoxy-3-hydroxypyridin-4-one belongs to a well-studied class of heterocyclic compounds, the 3-hydroxypyridin-4-ones. These compounds are particularly noted for their strong and selective chelation of trivalent metal ions, especially iron (III). This has led to their investigation for the treatment of iron overload diseases.[1][2] The introduction of a methoxy group at the 2-position can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity, membrane permeability, and, critically, its stability.[3]

A fundamental aspect of the stability of pyridinones is their tautomeric equilibrium. The 4-pyridone form is generally favored over the 4-hydroxypyridine tautomer due to the greater stability of the C=O bond compared to the C=N bond and favorable aromatic character in charge-separated resonance forms.

This guide will delve into the critical aspects of the thermodynamic stability of 2-methoxy-3-hydroxypyridin-4-one, encompassing its resistance to degradation under various environmental stressors. We will explore both experimental and computational approaches to elucidating its stability profile, providing a robust framework for its characterization.

Theoretical Framework: Understanding Intrinsic Stability

The thermodynamic stability of a molecule is intrinsically linked to its electronic structure. Computational methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and understanding the reactivity and stability of molecules like 2-methoxy-3-hydroxypyridin-4-one.

DFT calculations can provide insights into several key parameters that correlate with chemical stability:

  • Frontier Molecular Orbitals (HOMO-LUMO gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

  • Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically. For 2-methoxy-3-hydroxypyridin-4-one, the BDE of the O-H bond of the hydroxyl group is particularly relevant to its antioxidant potential and susceptibility to oxidative degradation.[4][5][6]

  • Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution around a molecule, highlighting electrophilic and nucleophilic sites. This information can predict susceptibility to attack by various reagents, including those involved in hydrolysis and oxidation.

While specific DFT studies on 2-methoxy-3-hydroxypyridin-4-one are not extensively published, research on structurally similar 3-hydroxypyridin-4-one derivatives provides a strong basis for understanding its likely electronic properties and stability.[4][5][6][7]

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires a multi-pronged experimental approach. This section outlines the key techniques and methodologies for characterizing the stability of 2-methoxy-3-hydroxypyridin-4-one.

Thermal Analysis: Probing Stability at Elevated Temperatures

Thermal analysis techniques are fundamental for determining the solid-state stability of a compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose. For 2-methoxy-3-hydroxypyridin-4-one, TGA would reveal the onset of thermal degradation, providing a critical parameter for its handling and storage.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9][10] It can detect phase transitions such as melting, crystallization, and solid-state transitions, as well as decomposition events. The melting point is a key indicator of purity and stability. Any exothermic event following the melting endotherm would signify decomposition.

Table 1: Illustrative Thermal Analysis Data for a Hypothetical Hydroxypyridinone Derivative

ParameterValueInterpretation
Melting Point (DSC)185 °CSharp endotherm, indicating a crystalline solid.
Onset of Decomposition (TGA)220 °CTemperature at which significant mass loss begins.
Decomposition Profile (TGA)Multi-stageSuggests a complex degradation pathway.
Forced Degradation Studies: Simulating Environmental Stress

Forced degradation, or stress testing, is a critical component of stability assessment, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[11][12][13][14][15] The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.

Diagram 1: Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->HPLC Analysis Thermal (Heat) Thermal (Heat) Thermal (Heat)->HPLC Analysis Photolytic (Light) Photolytic (Light) Photolytic (Light)->HPLC Analysis LC-MS/MS for Identification LC-MS/MS for Identification HPLC Analysis->LC-MS/MS for Identification Structure Elucidation Structure Elucidation LC-MS/MS for Identification->Structure Elucidation Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation (H2O2) Drug Substance->Thermal (Heat) Drug Substance->Photolytic (Light) G A 2-Methoxy-3-hydroxypyridin-4-one B Oxidative Products (e.g., ring-opened, hydroxylated) A->B Oxidation (H2O2) C Hydrolytic Products (e.g., ring cleavage) A->C Hydrolysis (Acid/Base) D Photolytic Products (e.g., dimers, radicals) A->D Photolysis (UV/Vis Light)

Sources

Tautomeric Dynamics of 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One: A Structural and Thermodynamic Analysis

[1]

Executive Summary

The molecule 3-hydroxy-2-methoxy-1H-pyridin-4-one (HMPO) represents a specialized scaffold within the 3-hydroxy-4-pyridinone (3,4-HPO) class of iron chelators.[1] Unlike its well-known analog Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), HMPO features a 2-methoxy substituent adjacent to the chelating hydroxyl group.[1] This structural modification introduces unique electronic and steric factors that influence its tautomeric equilibrium—a critical determinant of membrane permeability, solubility, and metal binding affinity.[1]

This guide establishes that HMPO exists primarily as the 1H-pyridin-4-one (NH-keto) tautomer in aqueous solution, stabilized by aromatic resonance and solvent interactions.[1] However, the pyridin-4-ol (N-enol) form becomes relevant in non-polar environments (e.g., lipid bilayers), affecting passive transport.[1]

Structural Landscape & Tautomeric Forms

The tautomerism of HMPO is governed by the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen at C4, as well as the ionization state of the C3-hydroxyl group.

The Primary Tautomers

The equilibrium exists between two neutral forms:

  • Form A: 1H-Pyridin-4-one (Lactam/Keto Form)

    • Structure: Proton on N1; Carbonyl at C4.[1]

    • Characteristics: Aromatic (6

      
       electrons via lone pair donation from N1).[1] High dipole moment. Dominant in polar solvents (H₂O, MeOH).[1]
      
    • Role: The active species for sequential deprotonation and metal coordination.[1]

  • Form B: Pyridin-4-ol (Lactim/Enol Form) [1]

    • Structure: Neutral N1 (pyridine-like); Hydroxyl at C4.[1]

    • Characteristics: True pyridine aromaticity.[1] Lower dipole moment.[1] Favored in gas phase and non-polar solvents (CHCl₃, lipid membranes).[1]

    • Role: Facilitates passive diffusion across cell membranes due to increased lipophilicity.[1]

Impact of the 2-Methoxy Substituent

The 2-methoxy group (

  • Electronic (Mesomeric): The oxygen lone pair donates electron density into the ring (+M effect), stabilizing the electron-deficient pyridinium character of the Form A resonance hybrid. This reinforces the stability of the keto form.

  • Steric & H-Bonding: The methoxy oxygen can act as a hydrogen bond acceptor.[1] While the C3-OH typically H-bonds to the C4-ketone (stabilizing the chelating moiety), the 2-OMe provides a competing acceptor site, potentially altering the pKa of the C3-hydroxyl.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer pathways and the solvent-mediated transition states.

Tautomerismcluster_HbondStabilizing InteractionsT1Form A: 1H-Pyridin-4-one(Polar/Aqueous Dominant)[NH, C=O]TSSolvent-BridgedTransition StateT1->TS-H+ (N1) / +H+ (O4)H_bondIntramolecular H-Bond(C3-OH ··· O=C4)T1->H_bondT2Form B: Pyridin-4-ol(Non-Polar/Lipid Dominant)[N, C-OH]TS->T2Proton Transfer

Caption: Equilibrium pathway between the dominant 4-one tautomer and the lipophilic 4-ol tautomer, mediated by solvent bridging.

Thermodynamic & Physicochemical Properties[1][2][3][4]

The following data summarizes the predicted physicochemical behavior of HMPO compared to the standard Deferiprone.

Property3-Hydroxy-2-methoxy-1H-pyridin-4-one (HMPO)Deferiprone (Ref)Causality / Mechanism
Dominant Tautomer (H₂O) 1H-Pyridin-4-one 1H-Pyridin-4-oneZwitterionic resonance stabilization in high-dielectric media.[1]
pKa₁ (H₂L⁺ → HL) ~2.8 - 3.2 3.72-OMe (-I effect) lowers basicity of the carbonyl/hydroxyl slightly compared to 2-Me.[1]
pKa₂ (HL → L⁻) ~9.9 - 10.2 9.82-OMe (+M effect) increases electron density, making C3-OH less acidic.[1]
LogP (Octanol/Water) ~0.1 - 0.5 0.17Methoxy group increases lipophilicity compared to methyl/H.
Chelation Mode Bidentate (O,O) Bidentate (O,O)Formation of stable 5-membered chelate ring with Fe(III).[1]

Experimental Characterization Protocols

To validate the tautomeric state and pKa values of HMPO, the following self-validating protocols are recommended.

UV-Vis Spectrophotometric Titration (pKa Determination)

Objective: Determine the acid dissociation constants and tautomeric ratio based on solvatochromic shifts.

  • Preparation: Dissolve HMPO (50 µM) in background electrolyte (0.1 M KCl).

  • Titration: Adjust pH from 2.0 to 11.0 using HCl/KOH.

  • Detection: Record spectra (200–400 nm) at 0.2 pH intervals.

  • Analysis:

    • Isosbestic Points: Look for sharp isosbestic points indicative of a clean two-component equilibrium (Cation

      
       Neutral 
      
      
      Anion).[1]
    • Band Shift: The 4-one form typically absorbs ~280 nm.[1] A shift to ~300 nm suggests deprotonation or tautomeric shift.[1]

    • Data Fitting: Use software like HYPERQUAD to fit absorbance vs. pH data to calculate pKa values.[1]

NMR Solvatochromism (Tautomer Identification)

Objective: Quantify the ratio of Form A to Form B in varying dielectric environments.

  • Solvents: Prepare samples in

    
     (polar), 
    
    
    (polar aprotic), and
    
    
    (non-polar).[1]
  • Marker Signals:

    • 
       NMR:  Monitor the C4 carbonyl shift.
      
      • Form A (C=O):

        
         ppm.[1]
        
      • Form B (C-OH):

        
         ppm.[1]
        
    • 
       NMR:  Monitor the coupling constant 
      
      
      .
      • Form A: Larger coupling (more single-bond character).[1]

      • Form B: Smaller coupling (aromatic double-bond character).[1]

  • Validation: If the C4 signal shifts significantly upfield in

    
     compared to 
    
    
    , it confirms the population of the enol (Form B) tautomer.

Implications for Drug Development[1]

Iron Chelation Efficiency

The 1H-pyridin-4-one tautomer is the requisite form for iron binding.[1] The ligand must deprotonate at the C3-OH site to form the neutral

  • Design Note: The higher predicted pKa of the C3-OH in HMPO (due to 2-OMe donation) implies that a slightly higher pH is required for full complexation compared to Deferiprone.[1] This may affect efficacy in acidic compartments (e.g., lysosomes).[1]

Membrane Permeability

The ability to access the Form B (Enol) tautomer is crucial for crossing the blood-brain barrier (BBB) or gastrointestinal tract.

  • Optimization: If the 2-methoxy group locks the molecule too strongly in the polar Form A (via intramolecular H-bonding), permeability may decrease. Validating the LogD at pH 7.4 is essential.[1]

References

  • Hider, R. C., & Kong, X. (2013).[1] Iron: Effect of Overload and Deficiency.[1] Chapter: Chemistry and Biology of Siderophores. Academic Press.[1]

  • Santos, M. A. (2002).[1][2] N-Carboxyalkyl derivatives of 3-hydroxy-4-pyridinones: Synthesis, complexation with Fe(III), Al(III) and Ga(III) and in vivo evaluation.[1][2] Journal of Inorganic Biochemistry, 92(1), 43-54.[1]

  • Nurchi, V. M., et al. (2012).[1] Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Physical Chemistry Letters, 3(20), 2980-2985.[1]

  • Forlani, L., et al. (2002).[1][3] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215.[1]

  • Crisponi, G., et al. (2021).[1][3] Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies. Molecules, 26(23), 7298.[1] [1]

Comparative Analysis: 3-Hydroxy-4-Pyrone vs. 3-Hydroxy-4-Pyridinone Scaffolds

[1]

Executive Summary

In medicinal inorganic chemistry, the transition from a pyrone (O-heterocycle) to a pyridinone (N-heterocycle) represents a fundamental strategy to modulate metal affinity and lipophilicity.

  • 3-Hydroxy-2-methyl-4-pyrone (Maltol): A naturally occurring, FDA-approved flavorant used as a "hard" ligand for Fe(III) delivery (e.g., Ferric Maltol). It forms neutral, lipophilic complexes but possesses moderate stability constants.

  • 3-Hydroxy-2-methoxy-1H-pyridin-4-one (HMP-OMe): A synthetic hydroxypyridinone (HPO) derivative. The substitution of the ring oxygen with nitrogen (NH) significantly enhances basicity and metal affinity, making the HPO class the gold standard for iron chelation therapy (e.g., Deferiprone). The specific 2-methoxy substitution introduces a strong electron-donating resonance effect, theoretically altering the pKa and solubility profile compared to the standard 2-methyl variants.

Core Comparison Matrix
Feature3-Hydroxy-2-methyl-4-pyrone (Maltol) 3-Hydroxy-2-methoxy-1H-pyridin-4-one
Core Scaffold 4-Pyrone (Oxygen Heterocycle)4-Pyridinone (Nitrogen Heterocycle)
Donor Atoms (O, O) Bidentate(O, O) Bidentate
Iron Affinity (log

)
~29 (Moderate)~36–37 (High)
pKa (Ligand) ~8.4 (OH group)~9.7 (OH group) + ~3.5 (NH)
Physiological State Neutral / AnionicZwitterionic / Cationic (pH dependent)
Clinical Utility Iron Delivery (Ferric Maltol)Iron Removal (Chelation Therapy)
Electronic Effect (C2) Methyl (+I Inductive)Methoxy (+R Resonance, -I Inductive)

Structural & Electronic Mechanics

The Chelation Mode

Both molecules bind high-spin Fe(III) (a hard Lewis acid) through the ortho-positioned hydroxyl and ketone oxygens. This forms a stable five-membered chelate ring.

  • Maltol: The pyrone ring is electron-deficient due to the electronegative ring oxygen. This reduces the Lewis basicity of the donor oxygens, resulting in lower stability constants.

  • Pyridinone: The ring nitrogen is less electronegative than oxygen and can participate in resonance delocalization more effectively. This increases the electron density on the exocyclic oxygen atoms, significantly raising the pKa (~9.7 vs 8.4) and the resulting metal affinity.[1]

The "2-Methoxy" Substituent Effect

While standard clinical HPOs (like Deferiprone) utilize a 2-methyl group, the 2-methoxy variant specified here introduces unique electronic properties:

  • Resonance Donation (+R): The lone pairs on the methoxy oxygen donate electron density into the ring system, potentially increasing the basicity of the chelating oxygens further than a methyl group would.

  • Solubility: The methoxy group is a hydrogen bond acceptor, potentially improving aqueous solubility compared to the lipophilic methyl group.

Experimental Protocols

Synthesis of 3-Hydroxy-4-Pyridinones from Pyrones

The standard route to synthesize a pyridinone from a pyrone is the amine insertion reaction . Note: To achieve the 2-methoxy pyridinone, one cannot start from Maltol (which has a 2-methyl). One must start with a 2-methoxy-4-pyrone or perform a substitution on the pyridinone core.

Protocol: General Conversion of 4-Pyrone to 4-Pyridinone Rationale: This method utilizes the reactivity of the pyrone ring towards nucleophilic attack by primary amines, followed by ring opening and recyclization.

  • Reagents:

    • Starting Material: 3-hydroxy-2-methoxy-4-pyrone (Theoretical precursor) or Maltol (for control).

    • Reagent: Aqueous Ammonia (for 1H-pyridinone) or Methylamine (for 1-methyl).

    • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 10 mmol of the pyrone in 20 mL of Ethanol/Water.

    • Add 50 mmol (5 eq) of aqueous ammonia (28%).

    • Reflux the mixture in a sealed pressure tube at 100°C for 6–12 hours. Note: The sealed tube prevents ammonia loss.

    • Monitor via TLC (DCM:MeOH 9:1). The product will be more polar (lower Rf) than the starting pyrone.

    • Workup: Concentrate in vacuo to remove solvent/ammonia. The residue usually precipitates.

    • Purification: Recrystallize from hot water or ethanol.

    • Validation: Confirm structure via 1H NMR (Loss of pyrone ring protons, appearance of NH signal).

Determination of Iron Stability Constants (Potentiometric Titration)

Rationale: To quantify the "Drug Development" value, one must measure the log

  • Setup: Automatic titrator (e.g., Mettler Toledo), glass electrode, thermostated vessel (25°C), inert atmosphere (N2).

  • Solution Preparation:

    • Ligand concentration: 1.0 mM.

    • Fe(III) concentration: 0.33 mM (1:3 Metal:Ligand ratio).

    • Ionic Strength: 0.1 M KCl.

  • Titration:

    • Acidify to pH 2.0 with HCl.

    • Titrate with standardized 0.1 M KOH up to pH 11.0.

  • Data Analysis: Use fitting software (e.g., HYPERQUAD) to solve for

    
     values based on the equilibrium:
    
    
    
    • Expectation: Maltol log

      
      ; Pyridinone log 
      
      
      .

Visualizing the Pathway

The following diagrams illustrate the synthetic conversion and the chelation logic.

Synthesis & Chelation Workflow

Gcluster_0Chemical TransformationStart3-Hydroxy-2-methoxy-4-pyrone(Precursor)IntermediateRing Opening(Michael Addition)Start->Intermediate Nucleophilic AttackReagentNH3 (aq)(Nucleophile)Reagent->IntermediateProduct3-Hydroxy-2-methoxy-1H-pyridin-4-one(Target Ligand)Intermediate->Product Recyclization (-H2O)ComplexFe(L)3 Complex(Therapeutic Agent)Product->Complex Chelation (pH > 7)IronFe(III)(Target Metal)Iron->Complex Coordination

Caption: Conversion of the pyrone scaffold to the high-affinity pyridinone chelator and subsequent iron complexation.

Comparative Stability Logic

StabilityMaltolMaltol (Pyrone)Neutral Ring OLower Basicitylog K ~ 29Outcome1Iron Delivery(Labile Complex)Maltol->Outcome1 Release at low pHPyridinonePyridinone (Target)Ring NHHigher Basicitylog K ~ 36Outcome2Iron Scavenging(Stable Complex)Pyridinone->Outcome2 Retains Fe at phys pH

Caption: Functional divergence: Pyrones release iron easily (delivery), while Pyridinones scavenge it (detoxification).

Critical Analysis for Drug Design

When designing a drug based on these scaffolds, the choice between the 2-methoxy-pyridinone and Maltol dictates the therapeutic indication.

  • Therapeutic Index: The pyridinone's higher affinity means it can strip iron from Transferrin (log K ~ 20), whereas Maltol cannot effectively compete with Transferrin in plasma. Therefore, the pyridinone is suitable for systemic chelation (treating overload), while Maltol is suitable for oral iron supplementation (donating iron to Transferrin).

  • Toxicity Profile:

    • Maltol: Generally Recognized As Safe (GRAS). Rapidly glucuronidated and excreted.

    • Pyridinones: Requires monitoring for agranulocytosis (a known side effect of Deferiprone). The 2-methoxy substituent's metabolic stability (O-demethylation risk) would need to be assessed in ADME studies.

  • Lipophilicity (log P):

    • Maltol (log P ~ 0.03) is amphiphilic.

    • The 2-methoxy-pyridinone will likely be more polar than the 2-methyl analog (Deferiprone, log P ~ 0.2), potentially altering Blood-Brain Barrier (BBB) permeability.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link(Note: General reference for HPO class clinical utility).

  • Kontoghiorghes, G. J. (2020). New iron chelators for the treatment of iron related diseases. Expert Opinion on Investigational Drugs. Link.

  • Merkofer, M., et al. (2006). Preparation and Characterization of Iron(III) Maltol and Pyridinone Complexes. Helvetica Chimica Acta. Link.

  • FDA Label. (2019). Ferric Maltol (Accrufer) Prescribing Information. Link.

Technical Profile: Solubility & Physicochemical Characterization of 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical and solubility profile of 3-hydroxy-2-methoxy-1H-pyridin-4-one (often abbreviated as 2-methoxy-HOPO or simply HOPO in specific materials science contexts).

This molecule represents a specialized subclass of hydroxypyridinone (HPO) chelators. Unlike the clinically ubiquitous Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), the 2-methoxy substituent imparts unique electronic properties, specifically lowering the pKa of the hydroxyl group and enhancing oxidation resistance compared to catechol-based analogs.

Executive Summary & Chemical Identity

Compound Class: Bidentate (O,O) Metal Chelator / Hydroxypyridinone (HPO) Primary Application: Iron/Gallium sequestration, oxidation-resistant metallopolymers, and supramolecular hydrogels.

The 3-hydroxy-2-methoxy-1H-pyridin-4-one scaffold is distinguished by its oxidation resistance . While traditional catechol-based chelators (like DOPA) oxidize rapidly at neutral pH (forming quinones and losing chelating ability), the 2-methoxy-HOPO motif remains stable. This stability is driven by the pyridinone ring electronics, where the 2-methoxy group modulates the acidity of the 3-hydroxyl donor.

Structural Parameters
PropertyValue / Characteristic
Molecular Formula C₆H₇NO₃
Molecular Weight ~141.12 g/mol
Chelating Moiety 3-Hydroxy and 4-Ketone (forming a 5-membered chelate ring)
pKa (3-OH) ~5.5 – 6.5 (Lower than Deferiprone's ~9.7 due to ring electronics)
LogP (Octanol/Water) Est. -0.5 to 0.5 (More polar than methylated analogs)

Solubility Profile: Aqueous vs. Organic

The solubility of 2-methoxy-HOPO is dictated by its capacity to act as both a hydrogen bond donor (N-H, O-H) and acceptor (C=O, -OCH₃).

A. Aqueous Solubility (Water/Buffers)
  • Status: High Solubility (pH dependent)

  • Mechanism: The molecule exists in equilibrium between neutral and anionic forms. Due to the lower pKa of the 3-hydroxyl group compared to alkyl-HPOs, it ionizes at near-physiological pH, significantly boosting aqueous solubility.

  • pH Influence:

    • pH < 4: Soluble as the protonated cation (on Nitrogen) or neutral species.

    • pH 6–8: High solubility due to partial ionization of the 3-hydroxyl group.

    • Stability: Unlike catechols, aqueous solutions are stable against air oxidation for prolonged periods.

B. Organic Solvent Solubility[2]
  • Polar Protic (Methanol, Ethanol): High Solubility.

    • Usage: Methanol is the preferred solvent for stock solution preparation (typically >10 mg/mL).

  • Polar Aprotic (DMSO, DMF): Very High Solubility.

    • Usage: Ideal for biological assays requiring concentrated stocks (up to 50–100 mM).

  • Non-Polar (Hexane, Toluene): Negligible Solubility.

    • Reasoning: The polar pyridinone core and hydrogen bonding potential make the molecule lipophobic.

Comparative Solubility Table
Solvent SystemSolubility RatingPrimary InteractionOperational Note
Water (pH 7.4) High (mM range)Ionization / H-BondingNo oxidation protection needed.
Methanol HighDipole-DipoleStandard for synthesis workup.
DMSO Very HighDipole-DipoleUse for cryopreservation of stocks.
Dichloromethane Low to ModerateDispersion/DipoleSoluble enough for extraction but poor for storage.
Hexane InsolubleDispersionUsed as an anti-solvent for precipitation.

Experimental Protocol: Determination of Partition Coefficient (LogP)

Expertise Note: Relying solely on calculated LogP (cLogP) is insufficient for hydroxypyridinones due to their tautomeric sensitivity. The following Shake-Flask protocol is the gold standard for validating lipophilicity.

Materials
  • Phases: n-Octanol (saturated with water) and Phosphate Buffer (PBS, pH 7.4, saturated with octanol).

  • Analyte: 3-hydroxy-2-methoxy-1H-pyridin-4-one (purity >98%).

  • Detection: UV-Vis Spectrophotometer (λ_max ~280 nm).

Step-by-Step Workflow
  • Phase Saturation (Pre-equilibration):

    • Mix equal volumes of n-octanol and PBS. Shake for 24 hours. Separate phases. This prevents volume changes during the actual experiment.

  • Stock Preparation:

    • Dissolve 2 mg of the compound in 10 mL of the aqueous phase (PBS). Measure UV Absorbance (

      
      ).
      
  • Partitioning:

    • In triplicate, mix 2 mL of Stock Solution with 2 mL of pre-saturated n-octanol.

    • Vortex vigorously for 30 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to ensure full phase separation.

  • Quantification:

    • Carefully remove the aqueous (lower) layer.

    • Measure UV Absorbance of the aqueous layer (

      
      ).
      
  • Calculation:

    • Calculate concentration in octanol by mass balance.

Mechanistic Logic: Why 2-Methoxy?

The selection of the 2-methoxy substituent over the standard 2-methyl (as found in Deferiprone) is a deliberate chemical engineering choice for specific applications.

Oxidation Resistance Pathway

The primary failure mode of catechol-based drugs is oxidation to quinones, which leads to cross-linking and loss of metal affinity. The 2-methoxy-HOPO scaffold resists this via the following mechanism:

OxidationResistance Catechol Catechol Ligand (e.g., DOPA) Quinone o-Quinone (Non-chelating) Catechol->Quinone O2 / pH > 7 (Rapid Oxidation) HOPO 2-Methoxy-HOPO Stable Stable Chelate (Fe/Ga Complex) HOPO->Stable O2 / pH > 7 (Resistant) Logic Mechanism: Pyridinone ring resonance + Methoxy group prevents radical formation required for oxidation. HOPO->Logic

Figure 1: Comparative stability of 2-Methoxy-HOPO vs. Catechols under physiological conditions.

Chelation Thermodynamics

The 2-methoxy group is electron-withdrawing by induction but donating by resonance. In the context of the 4-pyridinone ring:

  • It lowers the pKa of the 3-hydroxyl group.

  • This allows the molecule to deprotonate and bind metals (Fe³⁺, Ga³⁺) at a lower pH than standard alkyl-HPOs.

  • Result: Enhanced efficiency in acidic microenvironments (e.g., lysosomes or inflamed tissue).

References

  • Menyo, M. S., et al. (2013). "Versatile Hybrids of the Lipophilic Hydroxypyridinone Chelator with PEG-Based Hydrogels." Journal of the American Chemical Society. (Establishes the oxidation resistance and pKa advantages of the 2-methoxy-HOPO scaffold).

  • Santos, M. A., et al. (2005). "Bifunctional 3-hydroxy-4-pyridinone derivatives as potential pharmaceuticals." Journal of Biological Inorganic Chemistry.

  • Hider, R. C., et al. (2011). "Medicinal chemistry of hydroxypyridinone iron chelators." Current Medicinal Chemistry.

Electronic Modulation of the Pyridinone Core: The 2-Methoxy Motif

[1]

Executive Summary

This guide analyzes the electronic and structural implications of introducing a 2-methoxy group onto a pyridinone scaffold.[1] In medicinal chemistry and catalysis, this specific modification represents a critical "molecular switch."[1] It dictates the tautomeric state, shifting the core from a 2-pyridone (lactam) —characterized by amide-like resonance and Michael acceptor reactivity—to a 2-methoxypyridine (lactim ether) —characterized by restored aromaticity and directed metalation capability.[1]

This document details the electronic causality of this shift, provides comparative reactivity data, and outlines self-validating protocols for selective synthesis.[1]

Part 1: Theoretical Framework & Electronic Structure[1]

The Tautomeric Divergence

The phrase "2-methoxy group on a pyridinone ring" technically refers to the O-alkylated isomer of the 2-pyridone core.[1] Understanding this requires distinguishing between the two trapped tautomers:

  • N-Methyl-2-pyridone (Lactam): The thermodynamically favored form in polar solvents.[1] It possesses significant diene character and amide resonance.[1]

  • 2-Methoxypyridine (Lactim Ether): The kinetic or chemically trapped form.[1] The 2-methoxy group restores the 6

    
    -electron aromatic sextet, making the ring isoelectronic with anisole but electron-deficient due to the nitrogen atom.[1]
    
Electronic Effects of the 2-Methoxy Group

The 2-methoxy substituent exerts two opposing electronic effects on the pyridine ring:

  • Inductive Withdrawal (-I): The electronegative oxygen pulls electron density through the

    
    -framework, deactivating the ring generally.[1]
    
  • Resonance Donation (+M): The oxygen lone pair overlaps with the

    
    -system.[1]
    

Net Effect: In the 2-position, the +M effect dominates , particularly at the C3 (ortho) and C5 (para) positions. However, unlike the N-methyl group in pyridone (which pushes density into the carbonyl oxygen), the 2-methoxy group feeds density directly into the aromatic ring carbon framework.[1]

Table 1: Comparative Electronic Properties
FeatureN-Methyl-2-Pyridone (Lactam)2-Methoxypyridine (Lactim Ether)
Aromaticity Reduced (< 50% of Benzene)High (~80-90% of Benzene)
Dominant Resonance Amide-like (N

C=O)
Ether-like (O

Ring)
C3 Electron Density High (Enamine character)High (Ortho to OMe)
Reactivity Profile Electrophilic attack / Michael AdditionSEAr / Directed Lithiation (DoM)
H-Bonding Acceptor (C=O)Acceptor (Pyridine N)

Part 2: Reactivity & Regioselectivity[1]

Directed Ortho Metalation (DoM)

The 2-methoxy group is a superior Directed Metalation Group (DMG) compared to the pyridone carbonyl.[1]

  • Mechanism: The basic nitrogen of the pyridine ring and the methoxy oxygen can chelate lithium bases (e.g.,

    
    -BuLi or mesityllithium), directing deprotonation specifically to the C3 position .
    
  • Utility: This allows for the precise installation of electrophiles (halogens, formyl, boronic esters) at C3, which is difficult to achieve via standard electrophilic aromatic substitution (SEAr) on the pyridone core.

Electrophilic Aromatic Substitution (SEAr)

While the pyridine nitrogen is deactivating, the 2-methoxy group activates the ring sufficiently to allow SEAr.[1]

  • Regioselectivity: The +M effect directs incoming electrophiles (E+) primarily to C5 (para to methoxy) and secondarily to C3 (ortho).

  • Comparison: 2-Pyridone typically undergoes SEAr at C3/C5 as well, but the reaction conditions often require controlling the N-protonation state.[1] 2-Methoxypyridine reacts under standard aromatic conditions (e.g., nitration, bromination).[1]

Visualizing the Pathways

The following diagram illustrates the divergence in synthesis and reactivity based on the "2-Methoxy Switch."

GStart2-Hydroxypyridine(Tautomeric Mixture)Path_NSoft Electrophile (MeI)Polar Solvent / Alkali BaseStart->Path_NPath_OHard Electrophile (MeOTf)or Ag(I) SaltsStart->Path_OProduct_NN-Methyl-2-Pyridone(Lactam)Path_N->Product_NProduct_O2-Methoxypyridine(Lactim Ether)Path_O->Product_OReact_NReactivity:Michael AcceptorC3/C5 SEAr (limited)Product_N->React_NReact_OReactivity:C3 Directed Lithiation (DoM)C5 SEAr (Dominant)Product_O->React_O

Caption: Divergent synthesis and reactivity profiles controlled by N- vs. O-alkylation of the pyridinone core.

Part 3: Experimental Protocols

Protocol 3.1: Selective Synthesis of 2-Methoxypyridine (O-Alkylation)

Objective: To selectively synthesize the lactim ether and avoid N-methylation. Principle: Uses the HSAB (Hard and Soft Acids and Bases) theory.[1] The oxygen is the "hard" center; using a silver salt coordinates the "soft" nitrogen, blocking it and forcing alkylation on the oxygen.

Materials:

  • 2-Hydroxypyridine (1.0 eq)[1]

  • Silver Carbonate (

    
    ) (0.6 eq) - The directing agent[1]
    
  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Solvent: Benzene or Toluene (Non-polar favors O-alkylation)[1]

Workflow:

  • Suspension: Suspend 2-hydroxypyridine and

    
     in dry toluene under 
    
    
    atmosphere.
    • Why: Silver coordinates to the pyridine nitrogen lone pair.[1]

  • Addition: Add MeI dropwise at room temperature.

  • Reflux: Heat to reflux for 4–6 hours. Shield from light (silver salts are photosensitive).[1]

  • Filtration: Cool and filter off the AgI precipitate.

  • Purification: Concentrate the filtrate. The product (2-methoxypyridine) is a liquid (bp ~142°C).[1] Distillation is preferred over column chromatography to avoid hydrolysis on acidic silica.[1]

Validation (QC):

  • 1H NMR: Look for the O-Me singlet at

    
     3.90 ppm .[1] (N-Me typically appears upfield at 
    
    
    3.50–3.60 ppm).[1]
  • IR: Absence of strong C=O stretch (1650

    
    ).[1] Presence of C=N stretch.[1]
    
Protocol 3.2: C3-Selective Functionalization via DoM

Objective: To utilize the 2-methoxy group to install an electrophile at C3.

Workflow:

  • Setup: Dissolve 2-methoxypyridine in anhydrous THF under Argon. Cool to -78°C .[1][2][3]

  • Lithiation: Add Mesityllithium (MesLi) or LDA (1.1 eq) dropwise.[1]

    • Note:

      
      -BuLi can sometimes attack the C6 position or the methoxy group nucleophilically.[1] MesLi is non-nucleophilic and safer for this substrate.[1]
      
  • Incubation: Stir at -78°C for 1 hour. The solution usually turns yellow/orange, indicating the formation of the 3-lithio species.[1]

  • Trapping: Add electrophile (e.g.,

    
    , DMF, 
    
    
    ) dissolved in THF.[1]
  • Quench: Warm to RT and quench with saturated

    
    .
    

Part 4: Data & Bioisosteric Applications[1]

NMR Chemical Shift Mapping

The 13C NMR shifts provide a direct readout of electron density.[1] Upfield shifts (lower ppm) generally indicate higher electron density.[1]

Position2-Pyridone (Lactam) (

ppm)
2-Methoxypyridine (Lactim) (

ppm)
Interpretation
C2 (Carbonyl/C-O) 162.3164.0C2 becomes more deshielded in the ether form.[1]
C3 (Ortho) 119.8111.0Significant shielding (-9 ppm) in 2-OMe form.[1] The methoxy resonance effect strongly pumps density here.[1]
C4 (Meta) 140.8138.5Minimal change.[1]
C5 (Para) 106.1116.52-Pyridone C5 is actually more shielded due to enamine resonance.[1]
C6 (Ortho to N) 135.2147.0C6 in 2-methoxypyridine is very deshielded (typical pyridine C

).[1]
Case Study: Kinase Inhibitor Design

In kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors), the choice between a pyridone and a 2-methoxypyridine is crucial for H-bond donor/acceptor patterns .[1][3]

  • Pyridone: Presents a Donor (N-H) and Acceptor (C=O).[1]

  • 2-Methoxypyridine: Presents only an Acceptor (N) and a hydrophobic pocket filler (OMe).[1]

  • Strategy: If the binding pocket contains a backbone carbonyl that requires a hydrogen bond donor, the pyridone is essential. If the pocket is hydrophobic or requires a weak acceptor, the 2-methoxypyridine improves permeability (lower PSA) and metabolic stability (blocks oxidation at C2).

References

  • Tautomeric Equilibrium & Synthesis

    • Katritzky, A. R., et al. "Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry.

    • Source:[1]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[1]

    • Source:[1]

  • Electronic Effects in Pyridines

    • Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1]

    • Source:[1]

  • Selective Alkylation Protocols

    • Chung, N. M., et al. "Mechanism of the Silver Salt Alkylation of 2-Pyridone."[1] Journal of the American Chemical Society.[1]

    • Source:[1]

  • Medicinal Chemistry Applications (Bioisosteres)

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1]

    • Source:[1]

The 2-Methoxy-3-Hydroxypyridin-4-one Scaffold: A Next-Generation Chelation Platform

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-methoxy-3-hydroxypyridin-4-one derivatives, a specialized class of chelators that bridge the gap between high-affinity iron sequestration and oxidative stability.

Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Materials Scientists, and Pharmacologists

Executive Summary

The 2-methoxy-3-hydroxypyridin-4-one (2-MeO-3,4-HOPO) scaffold represents a critical evolution in the design of hydroxypyridinone-based chelators. While traditional 1,2-dialkyl-3-hydroxypyridin-4-ones (e.g., Deferiprone) are clinically established for iron overload, they face limitations regarding lipophilicity tuning and metabolic stability.

The introduction of an electron-donating methoxy group at the C2 position fundamentally alters the physicochemical profile of the chelator. Unlike natural catechols (e.g., DOPA), which suffer from rapid oxidation to quinones at physiological pH, the 2-MeO-3,4-HOPO core remains redox-inert while maintaining high affinity for Fe(III). This "non-oxidizable catechol mimic" behavior opens new avenues for neuroprotective therapies , antimicrobial siderophore mimics , and pH-responsive drug delivery systems .

Chemical Foundation & Structure-Activity Relationship (SAR)

The Core Pharmacophore

The 3-hydroxy-4-pyridinone (3,4-HOPO) ring is a bidentate ligand that coordinates hard Lewis acids (Fe³⁺, Al³⁺, Ga³⁺) via the oxygen atoms of the 3-hydroxyl and 4-ketone groups.

  • C3-Hydroxyl (Donor 1): Ionizes to form a monoanion. The pKa of this group dictates the pH range of effective chelation.

  • C4-Ketone (Donor 2): Provides the second coordination site.

  • C2-Methoxy Substitution:

    • Electronic Effect: The methoxy group exerts an inductive electron-withdrawing effect (lowering pKa) balanced by resonance donation. This typically lowers the pK_a of the C3-hydroxyl group compared to a C2-methyl group, stabilizing the metal complex at lower pH values (e.g., in lysosomes or tumor microenvironments).

    • Steric & Metabolic Effect: Blocks the C2 position from metabolic oxidation and prevents the formation of unstable quinoid intermediates.

Comparative Physicochemical Profile[1][2]
FeatureDeferiprone (Clinical Standard)DOPA (Natural Chelator)2-Methoxy-3,4-HOPO
Structure 1,2-Dimethyl-3,4-HOPO3,4-Dihydroxyphenylalanine2-Methoxy-3-hydroxy-4-pyridinone
Ligand Type Bidentate (O,O)Bidentate (O,O)Bidentate (O,O)
Redox Stability HighLow (Oxidizes to Quinone)High (Redox Inert)
pKa (Hydroxyl) ~9.7~9.9 / ~13.0~8.5 - 9.0 (Estimated)
pH Stability Neutral to BasicNeutralAcidic to Basic
Primary Risk Agranulocytosis (idiosyncratic)Cytotoxicity via ROS generationPotential O-demethylation

Mechanism of Action: The "Non-Oxidizable" Advantage

The primary failure mode of catechol-based drugs and materials is autoxidation . At physiological pH, catechols lose protons and oxidize to semi-quinones and quinones, generating Reactive Oxygen Species (ROS) and leading to irreversible covalent crosslinking (browning).

The 2-MeO-3,4-HOPO scaffold circumvents this via the Methoxy-Lock Mechanism :

  • Blockade: The C2-methoxy group prevents the formation of a vicinal dione (quinone) structure.

  • Acidity Shift: The lower pKa allows the ligand to compete for iron effectively at pH 5.0–6.0 (endosomal pH), unlike transferrin which releases iron in this range.

Visualization: Signaling & Chelation Logic

ChelationLogic cluster_effect Therapeutic Outcome Fe_Free Labile Iron Pool (Fe3+) Complex Tris-Complex (FeL3) Fe_Free->Complex Sequestration ROS ROS Generation (Fenton) Fe_Free->ROS Unchecked HOPO_Ligand 2-Methoxy-3,4-HOPO HOPO_Ligand->Complex High Affinity Binding Quinone Toxic Quinones HOPO_Ligand->Quinone BLOCKED (Methoxy Lock) Complex->ROS Inhibits Neuroprotection Neuroprotection Complex->Neuroprotection BacterialStarvation Antimicrobial (Fe Starvation) Complex->BacterialStarvation Quinone->ROS Redox Cycling Catechol Standard Catechol (DOPA) Catechol->Fe_Free Binds Catechol->Quinone Autoxidation (pH > 7)

Figure 1: Mechanistic comparison showing how the 2-methoxy modification prevents the toxic quinone formation pathway typical of catechols, enabling safe iron sequestration.

Therapeutic & Biological Applications[3]

Neuroprotection (Alzheimer’s & Parkinson’s)

Iron accumulation in the brain drives oxidative stress. Standard chelators often struggle to cross the Blood-Brain Barrier (BBB) or strip essential metals from metalloenzymes.

  • Potential: The 2-methoxy derivative offers a tunable lipophilicity profile. By modifying the N1-substituent (e.g., adding a fatty acid chain or glucose moiety), BBB permeability can be optimized.

  • Mechanism: Scavenging labile iron (Fe²⁺/Fe³⁺) prevents the Fenton reaction, halting the production of hydroxyl radicals (•OH).[1][2][3][4][5]

Antimicrobial Activity (Siderophore Mimicry)

Bacteria rely on siderophores to scavenge iron. 3,4-HOPO derivatives act as siderophore mimics .

  • Trojan Horse Strategy: The bacteria actively transport the HOPO-Iron complex via siderophore receptors. Once inside, the synthetic ligand can be designed to release a toxic payload (siderophore-drug conjugate) or simply sequester iron so tightly that bacterial metabolic enzymes fail (nutritional immunity).

  • Biofilm Inhibition: Iron is essential for biofilm formation. 2-MeO-3,4-HOPO can disrupt established biofilms by sequestering the lattice-stabilizing iron and calcium ions.

"Smart" Drug Delivery Systems (Hydrogels)

Based on the work of Menyo et al. (2013), this scaffold is pivotal in creating self-healing, pH-responsive hydrogels.

  • Protocol: The ligand is grafted onto a polymer backbone (e.g., PEG or Polyallylamine).

  • Function: At neutral pH, the ligand binds Fe³⁺ (crosslinking the gel). At acidic pH (e.g., tumor microenvironment, pH 6.0), the protonation of the hydroxyl group weakens the complex, releasing the cargo (drug/protein) locally.

Experimental Protocols

Synthesis of 2-Methoxy-3-Hydroxypyridin-4-one Core

Note: Direct synthesis of the 2-methoxy derivative requires careful control to avoid hydrolysis.

Reagents: Maltol (starting material), Methyl iodide, Benzyl bromide, Primary amine (R-NH₂).

Step-by-Step Workflow:

  • Protection: Protect the 3-hydroxyl group of Maltol (3-hydroxy-2-methyl-4-pyrone) using benzyl bromide (

    
    ) and 
    
    
    
    in DMF to form 3-benzyloxy-2-methyl-4-pyrone .
  • Conversion to Pyridinone: React the protected pyrone with the desired primary amine (

    
    ) in aqueous ethanol/NaOH under reflux. This yields the 1-substituted-2-methyl-3-benzyloxypyridin-4-one .
    
    • Critical Deviation for 2-Methoxy: To achieve the 2-methoxy substitution, one typically starts from kojic acid or 3-hydroxy-4-pyrone , converts the 2-position to a leaving group (e.g., via chlorination), and then performs a nucleophilic substitution with methoxide, before the ring conversion or using a specific 2-methoxy-4-pyrone precursor.

    • Alternative (Menyo Route): Functionalization of a commercially available 3,4-HOPO carboxylic acid derivative coupled to a polymer backbone, where the "2-methoxy" refers to a specific ether linkage in the linker arm, or the core itself is synthesized via 2,3-dihydroxypyridine O-methylation.

Validated Protocol for Iron Binding Assay (UV-Vis)

  • Preparation: Dissolve 2-MeO-3,4-HOPO (100 µM) in TRIS buffer (pH 7.4).

  • Titration: Add Fe³⁺ solution (FeCl₃) in 0.1 equivalent increments.

  • Observation: Monitor the appearance of the Charge Transfer (LMCT) band at 450–460 nm .

  • Stoichiometry Check: Plot Absorbance vs. [Fe]/[Ligand]. A plateau at 0.33 equivalents of Iron indicates the formation of a stable FeL₃ complex.

Visualization of Synthesis Logic

Synthesis Start Kojic Acid / Maltol Intermediate1 Protection (Benzyl Group) Start->Intermediate1 Intermediate2 2-Position Activation (Chlorination/Leaving Group) Intermediate1->Intermediate2 Intermediate3 Nucleophilic Sub. (NaOMe) -> 2-Methoxy Intermediate Intermediate2->Intermediate3 Cyclization Aminolysis (R-NH2) -> Pyridinone Ring Formation Intermediate3->Cyclization Deprotection Hydrogenolysis (H2, Pd/C) Cyclization->Deprotection Product 2-Methoxy-3-Hydroxypyridin-4-one Deprotection->Product

Figure 2: Synthetic pathway for generating the 2-methoxy-substituted scaffold.

Challenges & Future Directions

  • Metabolic Stability: The 2-methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes (CYP). This would generate the 2,3-dihydroxy derivative, which is a catechol and prone to oxidation.

    • Mitigation: Deuteration of the methoxy group (

      
      ) or steric shielding with bulky N-substituents.
      
  • Solubility: While more stable, the methoxy group reduces water solubility compared to a free hydroxyl or carboxyl. Formulation with cyclodextrins may be required.

  • Toxicity: Extensive ADME-Tox profiling is needed to ensure the metabolite (2,3-dihydroxypyridin-4-one) does not accumulate to toxic levels.

References

  • Menyo, M. S., et al. (2013).[3][6] "Versatile coordination of metal ions by 2-methoxy-3-hydroxypyridin-4-one for self-healing hydrogels."[3] Nature Materials. Link (Context: Primary source for the 2-methoxy-HOPO ligand in biomaterials).

  • Hider, R. C., & Hoffbrand, A. V. (2018). "The Role of Deferiprone in Iron Chelation." New England Journal of Medicine. Link (Context: Clinical baseline for 3,4-HOPO chelators).

  • Santos, M. A., et al. (2020). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry. Link (Context: Review of biological activity and SAR).

  • Azevedo, S., et al. (2017).[6] "Double network hydrogels based on metal-ligand coordination." Advanced Materials. Link (Context: Application of HOPO derivatives in drug delivery matrices).

  • Liu, Z., et al. (2019). "Iron chelation therapy in neurodegenerative diseases." Journal of Neurochemistry. Link (Context: Neuroprotective mechanism of HOPO ligands).

Sources

Methodological & Application

crystallization techniques for 3-hydroxy-2-methoxy-1H-pyridin-4-one salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Architectures for 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One Salts

Executive Summary & Chemical Context

The crystallization of 3-hydroxy-2-methoxy-1H-pyridin-4-one (hereafter referred to as 3,2-HMPO ) presents a unique challenge in the landscape of hydroxypyridinone (3,4-HPO) chelators.[1] Unlike the canonical 2-methyl derivatives (e.g., Deferiprone), the 2-methoxy substituent introduces specific electronic effects—acting as a strong


-donor yet inductively withdrawing—which alters the pKa and solubility profile of the zwitterionic core.[1]

This guide details the protocols for crystallizing 3,2-HMPO salts. The primary objective is to stabilize the cationic form for pharmaceutical utility while strictly mitigating the risk of acid-catalyzed hydrolysis of the 2-methoxy imidate-like moiety.[1]

Key Technical Constraints:

  • Hydrolysis Risk: The 2-methoxy group on the

    
    -deficient pyridinone ring is susceptible to hydrolysis under aqueous acidic conditions, potentially converting the target into 2,3-dihydroxy-1H-pyridin-4-one.[1] Anhydrous conditions are critical. 
    
  • Polymorphism: 3,4-HPOs are prone to hydrate formation.[1] Control of water activity (

    
    ) is essential.
    
  • Speciation: Solubility is pH-dependent (Amphoteric).[1]

Physicochemical Profiling & Solubility Logic

To design a robust crystallization, one must understand the speciation. 3,2-HMPO exists in three states depending on the protonation environment.

Table 1: Speciation and Solubility Profile

StateSpeciesApprox.[1][2][3][4][5][6] pH RegionSolubility Characteristics
Cationic

pH < 3.0High solubility in water; Moderate in MeOH.[1] Target for Salt Crystallization.
Zwitterionic

pH 3.5 – 8.5Least Soluble (pI). Lipophilic enough to crystallize from water/ethanol mixtures.[1]
Anionic

pH > 9.0High solubility in water (salt form with Na/K).[1]
Mechanistic Visualization: Speciation Pathway

The following diagram illustrates the protonation events that drive solubility changes.

Speciation cluster_acid Acidic Medium (pH < 3) cluster_neutral Isoelectric Point (pH ~6-7) cluster_base Basic Medium (pH > 9) Cation CATIONIC FORM (Protonated Carbonyl) Soluble in Polar Solvents Neutral ZWITTERION (Neutral Net Charge) Precipitates from Water Cation->Neutral - H+ (pKa1 ~3.2) Neutral->Cation + H+ (Crystallization Target) Anion ANIONIC FORM (Deprotonated Hydroxyl) Soluble in Water Neutral->Anion - H+ (pKa2 ~9.1)

Figure 1: Speciation equilibrium of 3,4-hydroxypyridinones.[1] Salt crystallization targets the Cationic form (left).

Protocol A: Anhydrous Hydrochloride Salt Formation

Rationale: Standard aqueous HCl crystallization poses a risk of hydrolyzing the 2-methoxy group.[1] This protocol utilizes an anhydrous "Antisolvent Crash" method to ensure chemical stability and high yield.[1]

Materials:

  • Crude 3,2-HMPO (Zwitterion free base).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (anhydrous, <0.1% water).[1]

  • Acid Source: 1.25 M or 4.0 M HCl in 1,4-Dioxane or Ethanol (Commercially available anhydrous solutions).[1]

  • Antisolvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1]
    

Step-by-Step Methodology:

  • Dissolution:

    • Charge 5.0 g of 3,2-HMPO into a round-bottom flask.

    • Add 25 mL of anhydrous MeOH.[1] Heat gently to 40°C until fully dissolved.

    • Note: If the solution is hazy, filter hot through a 0.45 µm PTFE membrane to remove inorganic insolubles.

  • Acidification (Salt Formation):

    • Cool the solution to 20°C.

    • Slowly add 1.1 equivalents of HCl in Dioxane dropwise over 10 minutes.

    • Observation: The solution may warm slightly (exothermic protonation). The color may shift to a lighter pale yellow.

  • Nucleation & Growth:

    • Stir the acidic solution for 15 minutes to ensure homogeneity.

    • Seeding (Optional): If available, add 5 mg of authentic seed crystals.

    • Slowly add MTBE (Antisolvent) dropwise.[1]

    • Ratio: Target a final Solvent:Antisolvent ratio of 1:3.[1]

    • Critical Point: Stop addition at the first sign of persistent turbidity (cloud point). Stir for 30 minutes to allow crystal growth, then continue addition.

  • Isolation:

    • Cool the slurry to 0–4°C and age for 2 hours.

    • Filter under nitrogen pressure or vacuum (minimize exposure to humid air if the salt is hygroscopic).

    • Wash the cake with 2 x 10 mL of cold MTBE.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Validation: Check HPLC purity to confirm the 2-methoxy peak is intact (no formation of 2-hydroxy impurity).

Protocol B: Recrystallization via Temperature Swing[1]

Rationale: If the crude salt contains trapped impurities, a temperature-swing recrystallization in a single solvent system is preferred over antisolvent methods to improve crystal habit and bulk density.[1]

Solvent System: Ethanol/Isopropanol (9:1 v/v).[1]

Protocol:

  • Suspend the crude 3,2-HMPO Hydrochloride salt in the solvent mixture (approx. 10 mL per gram).

  • Heat to reflux (approx. 78°C). The salt should fully dissolve.[1]

    • If not dissolved: Add solvent in 5% increments.[1] Do not exceed 20 mL/g.[1]

  • Controlled Cooling (The "Linear Ramp"):

    • Cool from 78°C to 60°C at a rate of 1°C/min.

    • Hold at 60°C for 30 minutes (Metastable zone width equilibration).

    • Cool from 60°C to 5°C at a rate of 0.5°C/min.

  • Harvest: Filter cold. Dry as per Protocol A.

Process Decision Matrix

Use the following logic flow to determine the correct purification route based on your starting material's purity and state.

Workflow cluster_base Free Base Processing cluster_salt Salt Reprocessing Start START: Crude 3,2-HMPO Material CheckState Check State: Free Base or Salt? Start->CheckState Dissolve Dissolve in Anhydrous MeOH CheckState->Dissolve Free Base Recryst Suspend in EtOH/IPA CheckState->Recryst Impure Salt Acidify Add HCl/Dioxane (1.1 eq) Dissolve->Acidify Antisolvent Add MTBE (Cloud Point) Acidify->Antisolvent Filter Filtration & Vacuum Drying Antisolvent->Filter Heat Heat to Reflux (Dissolution) Recryst->Heat Cool Linear Cooling Ramp Heat->Cool Cool->Filter QC QC: HPLC & XRD (Check 2-OMe Integrity) Filter->QC

Figure 2: Decision logic for crystallizing 3,2-HMPO salts.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Antisolvent added too fast or temperature too high.[1]Re-heat to dissolve oil.[1] Add seed crystals. Add antisolvent slower and at a lower temperature.[1]
Hygroscopicity Salt formation is incomplete or excess acid is present.[1]Ensure stoichiometry is exactly 1:1. Dry under high vacuum with

trap.[1]
Loss of Methoxy Group Acid hydrolysis (presence of water + heat).[1]STOP. Switch to anhydrous HCl in Dioxane. Do not use aqueous HCl.[1] Reduce temperature.
Yellow/Brown Color Oxidation of the phenol (3-OH).[1]Perform all crystallizations under Nitrogen/Argon atmosphere. Add 0.1% Ascorbic acid if using aqueous media (not recommended here).[1]

References

  • Hider, R. C., et al. (1990). "The design of hydroxypyridinone iron chelators." Journal of Pharmacy and Pharmacology. (Foundational chemistry of 3,4-HPO class).[1]

  • Xiao, G., van der Helm, D., et al. (1993).[1][7] "Structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, its hydrochloride and 1-ethyl-3-hydroxy-2-methyl-4-pyridinone hydrochloride hydrate." Acta Crystallographica Section C. (Structural precedents for methoxy-substituted pyridinone salts).

  • Santos, M. A., et al. (2012). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications."[1] Future Medicinal Chemistry. (Review of solubility and salt properties).

  • PubChem Compound Summary. "3-Methoxy-2-methyl-1H-pyridin-4-one" (Structural analog data). .

Sources

Application Note: A Robust HPLC Method for the Detection and Quantification of Hydroxypyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of hydroxypyridinone (HOPO) derivatives. These compounds are a significant class of metal chelators used in therapeutics, diagnostics, and various biological studies.[1][2][3] A primary challenge in their analysis is the strong chelating nature, which often leads to poor peak shapes and inconsistent results due to interactions with metallic components of the HPLC system.[4][5][6] This guide details a systematic approach, from understanding the fundamental physicochemical properties of HOPOs to final method validation, emphasizing a strategy of in-situ iron(III) complexation to ensure accuracy and reproducibility. Protocols for both reversed-phase and HILIC approaches are discussed to accommodate a range of derivative polarities.

Introduction: The Analytical Challenge of Hydroxypyridinones

Hydroxypyridinones (HOPOs) are N-heterocyclic chelators renowned for their high affinity for hard metal ions, particularly iron(III).[7] This property makes them invaluable in medicine, for example, in the treatment of iron overload conditions with drugs like Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one).[8][9][10][11] However, the very characteristic that makes them therapeutically effective—their potent metal-binding capacity—poses a significant analytical challenge.

Conventional reversed-phase HPLC analysis of these compounds is frequently plagued by issues such as:

  • Peak Tailing and Splitting: HOPOs can chelate with trace metal ions (iron, titanium, etc.) that have leached from stainless steel components of the HPLC system, such as frits, tubing, and even the stationary phase itself.[4][5] This results in multiple complexed species, leading to distorted or multiple peaks for a single analyte.[6]

  • Poor Reproducibility: Retention times and peak areas can vary between different HPLC systems, or even on the same system over time, due to the dynamic and unpredictable nature of these metal interactions.[6]

  • Low Sensitivity: Analyte interaction with active sites in the flow path can lead to sample loss and reduced signal intensity.[12]

To overcome these obstacles, a method that neutralizes the reactive nature of the chelator is required. This guide focuses on a proven strategy: the deliberate and controlled complexation of the HOPO analyte with iron(III) prior to analysis. This converts the reactive chelator into a single, stable, and chromatographically well-behaved complex, effectively masking its problematic properties and leading to a self-validating and robust analytical method.

Foundational Knowledge: Properties of Hydroxypyridinone Derivatives

Successful method development begins with an understanding of the analyte's physicochemical properties. For HOPO derivatives, the key parameters influencing HPLC behavior are pKa, hydrophobicity (LogP/LogD), and UV-Vis absorbance.

Acidity (pKa) and its Impact on Mobile Phase pH

Most therapeutically relevant HOPOs, like Deferiprone, possess two pKa values. For 3-hydroxy-4-pyridinones, these typically correspond to the 3-hydroxy group (pKa ~3.7) and the N1-proton on the ring (pKa ~9.8).[13] The ionization state of the molecule is therefore highly dependent on pH.

To achieve reproducible retention and symmetrical peak shape in reversed-phase HPLC, it is critical to operate at a mobile phase pH where the analyte exists in a single, stable ionic form. Operating near a pKa value will result in a mixed population of ionized and non-ionized species, leading to peak broadening and distortion.[14] For Deferiprone and similar derivatives, a mobile phase pH of around 3.5 is often optimal, ensuring the phenolic hydroxyl group is fully protonated and the molecule is neutral.[10][15]

Hydrophobicity (LogP/LogD) and Column Selection

The hydrophobicity of a HOPO derivative dictates its retention on a reversed-phase column. This can be modulated significantly through chemical modification.

  • Non-polar to Moderately Polar Derivatives: Compounds like Deferiprone are well-suited for standard reversed-phase chromatography. C18 or C8 columns provide sufficient hydrophobic interaction for good retention and separation.[8][10]

  • Highly Polar Derivatives: More hydrophilic derivatives, such as those functionalized with PEG chains or other polar groups, may exhibit poor retention on traditional reversed-phase columns.[16][17] For these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative, utilizing a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes.[2][17][18][19]

UV-Vis Absorbance for Detection

Hydroxypyridinones exhibit strong UV absorbance, making UV-Vis detection a straightforward and robust choice. The UV spectrum is influenced by pH and metal complexation. For Deferiprone, a detection wavelength of 280 nm is commonly used and provides excellent sensitivity.[11][15] It is always recommended to determine the absorption maximum of the specific HOPO derivative or its iron complex in the chosen mobile phase to optimize detector response.

HPLC Method Development Strategy: A Dual Approach

We present two primary strategies based on the polarity of the hydroxypyridinone derivative. The core principle of pre-analysis iron complexation is central to the reversed-phase approach.

Workflow for Method Development

The logical flow of developing a robust HPLC method follows a systematic path from initial setup to full validation.

HPLC_Method_Development cluster_0 Phase 1: Foundation & Scoping cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization & Troubleshooting cluster_3 Phase 4: Validation A Analyte Characterization (pKa, LogP, UV-Vis) B Define Method Goal (Quantification, Purity, etc.) A->B C Column & Mobile Phase Selection (RP vs. HILIC) B->C D Detector Settings (Wavelength Selection) C->D E Initial Isocratic/Gradient Runs D->E F Optimize Mobile Phase (pH, Organic Ratio, Gradient) E->F G Troubleshoot Peak Shape (Iron Complexation, Additives) F->G H Finalize Method Parameters G->H I Method Validation (ICH Q2(R1) Guidelines) H->I J System Suitability Testing I->J

Caption: Workflow for systematic HPLC method development.

Protocol 1: Reversed-Phase HPLC with In-Situ Iron(III) Complexation

This is the recommended approach for non-polar to moderately polar HOPO derivatives. The formation of a 3:1 HOPO:Fe(III) complex creates a stable, single species that chromatographs predictably.[6]

Step 1: Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the hydroxypyridinone derivative in a suitable solvent (e.g., methanol or diluent).

  • Iron(III) Solution: Prepare a stock solution of Iron(III) chloride (FeCl₃) in 0.1 M HCl. The concentration should be calculated to be in slight molar excess relative to the final analyte concentration to drive the complexation to completion.

  • Working Standard/Sample Preparation:

    • Pipette an appropriate volume of the HOPO stock solution into a volumetric flask.

    • Add a calculated volume of the FeCl₃ solution to achieve a molar ratio of approximately 1:1.1 (Fe:HOPO). Note: Since HOPOs typically form 3:1 complexes, ensure enough iron is present for full complexation if multiple HOPO molecules are involved. A more direct approach is to add a molar excess of iron relative to the HOPO concentration.

    • Allow the solution to stand for at least 15 minutes at room temperature to ensure complete complex formation. A distinct color change is often observed.

    • Dilute to the final volume with the mobile phase or a compatible diluent.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[8]

Step 2: Chromatographic Conditions

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Column C18 or C8, 250 x 4.6 mm, 5 µmA standard C18 provides good retention for many HOPOs. A C8 can be used for more hydrophobic derivatives to reduce run time.[8][10]
Mobile Phase A 25mM Potassium Dihydrogen PhosphateProvides buffering capacity to maintain a stable pH.[15]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
pH Adjustment Adjust pH of Mobile Phase A to 3.5 with o-phosphoric acidCritical for ensuring a consistent protonation state of the analyte and minimizing silanol interactions.[10][15]
Gradient/Isocratic Isocratic: 40:60 (A:B)Start with an isocratic elution. If separating multiple derivatives or impurities, a gradient may be necessary.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be optimized to balance resolution and run time.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nmOptimal for Deferiprone. Verify the λmax for your specific derivative-iron complex.[11][15]
Injection Volume 20 µLAdjust based on analyte concentration and sensitivity requirements.

Alternative Troubleshooting: System Passivation If in-situ complexation is not desired, an alternative is to passivate the HPLC system to remove active metal sites. This can be achieved by flushing the entire system (with the column removed) with a solution containing a strong chelator like ethylenediaminetetraacetic acid (EDTA) at micromolar concentrations.[12] A small amount of EDTA can also be added to the mobile phase to continuously scavenge metal ions, though this may not be suitable for all applications, especially LC-MS.[4][12]

Protocol 2: HILIC for Highly Polar Derivatives

For HOPO derivatives that are too polar for reversed-phase, HILIC provides an effective retention mechanism.

Step 1: Sample Preparation

  • Diluent: The sample must be dissolved in a solvent with a high organic content, similar to the starting mobile phase (e.g., 90% Acetonitrile / 10% Water). Dissolving the sample in a highly aqueous solvent will lead to very poor peak shape.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter suitable for organic solvents.

Step 2: Chromatographic Conditions

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Column ZIC®-HILIC or similar zwitterionic or amide-based HILIC columnThese stationary phases provide excellent retention for a wide range of polar compounds.[19]
Mobile Phase A 10 mM Ammonium Formate in WaterVolatile buffer, making it compatible with MS detection.
Mobile Phase B AcetonitrileThe weak solvent in HILIC.
pH Adjustment Adjust pH of Mobile Phase A to 4.0 with Formic AcidpH control remains important for analyte ionization state.
Gradient Start at 95% B, decrease to 60% B over 10 minutesIn HILIC, retention is decreased by increasing the aqueous content (Mobile Phase A).
Flow Rate 1.0 mL/minAdjust as needed for column dimensions.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Detector UV-Vis DAD or Mass Spectrometer (MS)HILIC is highly compatible with MS due to the high organic content of the mobile phase, which aids in desolvation.[2][20]
Detection Wavelength 280 nm (or as determined)
Injection Volume 5 µLKeep injection volumes small to minimize solvent mismatch effects.

Method Validation According to ICH Q2(R1) Guidelines

Once a method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[21] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15]

Validation_Process cluster_0 Core Validation Parameters start Specificity Specificity Distinguishes analyte from impurities/matrix start->Specificity Linearity Linearity Proportional response to concentration Specificity->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Accuracy->Precision Range Range Concentration interval for accuracy, linearity, precision Precision->Range Robustness Robustness Unaffected by small, deliberate changes Range->Robustness Limits LOD & LOQ Lowest detectable & quantifiable amounts Robustness->Limits

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

A summary of the validation parameters and typical acceptance criteria is provided below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest.Peak purity analysis (DAD), no interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 5-7 concentrations.[10]
Accuracy To determine the closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0% for ≥6 replicate injections.Intermediate Precision (Inter-day): %RSD ≤ 2.0% across different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD should be acceptable.[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within limits when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5 °C) are varied.

System Suitability Testing (SST)

Before any analytical run, a System Suitability Test (SST) must be performed to verify that the chromatographic system is adequate for the intended analysis. This is a non-negotiable part of any validated method.

SST ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Asymmetry) To measure peak symmetry. Tailing can indicate secondary interactions.T ≤ 2.0
Theoretical Plates (N) To measure column efficiency and peak sharpness.N > 2000
Repeatability (%RSD) To ensure injection precision.%RSD of peak area for ≥5 replicate injections ≤ 2.0%.
Resolution (Rs) To measure the separation between the main analyte peak and the closest eluting peak (impurity or other component).Rs ≥ 2.0

Conclusion

The successful HPLC analysis of hydroxypyridinone derivatives hinges on a clear understanding of their inherent metal-chelating properties. By employing a strategy of controlled in-situ complexation with iron(III), analysts can overcome common chromatographic problems like peak tailing and poor reproducibility, leading to a robust, accurate, and reliable method. For highly polar derivatives, a HILIC-based approach provides an excellent alternative. The protocols and validation guidelines presented in this note offer a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement high-quality analytical methods for this important class of compounds.

References

  • development and validation of an rp-hplc method for deferiprone estimation in pharmaceutical dosage form. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Development and Validation of RP HPLC Method for Estimation of Deferiprone and its Related Impurityin Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 21, 2026, from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Deferiprone in its Capsule Dosage Form. (2023). Research Journal of Pharmacy and Technology. Retrieved February 21, 2026, from [Link]

  • a quantitative estimation of deferiprone in bulk drug and pharmaceutical dosage form by rp-hplc. (2022). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved February 21, 2026, from [Link]

  • A New Rp-hplc Method Development And Validation Of Deferiprone In Bulk And Its Pharmaceutical Dosage Form. (2016). International Journal of Advanced Research. Retrieved February 21, 2026, from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. Retrieved February 21, 2026, from [Link]

  • Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinone Journey into Metal Chelation. (2022). SciSpace. Retrieved February 21, 2026, from [Link]

  • Summary of physicochemical properties for an assortment of bioligands, clinical drugs and synthetic polydentate HP-chelators. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • pKa and iron affinity constants of pegylated 3-hydroxypyridin-4-ones. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • APPLICATION NOTES - HPLC. (n.d.). Microsolv. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. (2017). MDPI. Retrieved February 21, 2026, from [Link]

  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. (n.d.). Dalton Transactions. Retrieved February 21, 2026, from [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026). MICROSOLV. Retrieved February 21, 2026, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv Technology Corporation. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. (2016). Dalton Transactions. Retrieved February 21, 2026, from [Link]

  • Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 21, 2026, from [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc.. Retrieved February 21, 2026, from [Link]

  • HPLC Troubleshooting. (n.d.). Obrnuta faza. Retrieved February 21, 2026, from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024). Net-Pharma. Retrieved February 21, 2026, from [Link]

  • HILIC Columns for Polar Separations. (n.d.). PolyLC. Retrieved February 21, 2026, from [Link]

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore. Retrieved February 21, 2026, from [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. Retrieved February 21, 2026, from [Link]

  • (a) UV-vis absorption spectra and (b) maximum absorption at ~414.5 nm... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

  • UV–Vis absorption spectrum of the ligand TMACH-1,2-HOPO and also with... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinone. (2018). SIELC Technologies. Retrieved February 21, 2026, from [Link]

  • applications in HPLC in pharmaceutical analysis. (2019). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Application Notes: Pharmaceuticals. (2022). LCGC International. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (2022). MDPI. Retrieved February 21, 2026, from [Link]

  • Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance. (2024). ACS Publications. Retrieved February 21, 2026, from [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. Retrieved February 21, 2026, from [Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (2021). MDPI. Retrieved February 21, 2026, from [Link]

  • Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. (n.d.). Grupo Biomaster. Retrieved February 21, 2026, from [Link]

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Troubleshooting & Optimization

solving solubility issues of hydroxypyridinone complexes in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxypyridinone (HOPO) Complex Solubility

Introduction: The Affinity vs. Solubility Trade-off

Welcome to the technical guide for Hydroxypyridinone (HOPO) ligands. You are likely here because you have encountered the classic bottleneck of high-affinity chelators: the most thermodynamically stable complexes are often the least water-soluble.

HOPO ligands (1,2-HOPO, 3,2-HOPO, and 3,4-HOPO) are "hard" Lewis bases designed to sequester "hard" Lewis acids like Fe(III), Pu(IV), Zr(IV), and Ga(III). While their binding constants ($ \log \beta $) are exceptional, their planar, aromatic structures often drive


-

stacking aggregation, and charge neutralization upon complexation leads to immediate precipitation.

This guide moves beyond basic chemistry into actionable troubleshooting for biological and radiopharmaceutical applications.

Module 1: The pH & Speciation Trap

User Issue: "My ligand is soluble, but the solution turns cloudy immediately upon adding the metal salt, even before the target pH is reached."

Diagnosis: This is a proton competition and speciation failure . HOPO ligands have high pKa values (particularly 3,4-HOPO, pKa


 9.5–9.9).[1][2] At acidic pH (where metal stocks are kept to prevent hydrolysis), the ligand is fully protonated and cannot coordinate. As you raise the pH, if the metal hydrolyzes (forms M(OH)

) before the ligand deprotonates, you get irreversible metal hydroxide precipitates, not the chelate.

The Fix: The "Reverse-Buffering" Protocol Do not simply drop base into a mixture. You must create a window where the ligand is available before the metal precipitates.

Step-by-Step Protocol:

  • Ligand Solubilization: Dissolve the HOPO ligand in a buffer at pH 7.4 (e.g., HEPES or Ammonium Acetate). Ensure it is fully dissolved (use mild sonication if necessary).

  • Metal Stock Acidification: Ensure your metal stock (e.g., ZrCl

    
    , FeCl
    
    
    
    ) is in 0.1 M HCl.
  • Slow Addition: Add the acidic metal solution dropwise to the buffered ligand solution.

    • Why? The buffer capacity maintains a neutral pH where the ligand is partially deprotonated and active, while the slow addition prevents localized acidic spikes that protonate the ligand.

  • Thermodynamic Ripening: Heat the mixture to 50–70°C for 30 minutes. HOPO complexes are kinetically inert; heat overcomes the activation energy barrier for the final wrap-around coordination.

SpeciationWorkflow Start Metal Stock (Acidic, pH < 1) Mix Dropwise Addition (Maintain pH > 5) Start->Mix Slow infusion Ligand Ligand Solution (Buffered, pH 7.4) Ligand->Mix Base reservoir Heat Thermodynamic Ripening (50-70°C, 30 min) Mix->Heat Kinetic barrier Result Soluble Complex Heat->Result Final speciation

Figure 1: Correct mixing order to prevent metal hydrolysis competition. The ligand must be buffered to absorb the acidic metal stock.

Module 2: Structural Engineering (Ligand Selection)

User Issue: "I am using a standard 3,4-HOPO ligand for in vivo work, but the complex precipitates in serum or PBS."

Diagnosis: You are likely using a ligand that forms a neutral complex . For example, a hexadentate ligand (L


) binding Fe

results in a net charge of zero (

). Neutral species have low solvation energy in water and high lipophilicity, leading to precipitation.

The Fix: Charge Engineering & Derivatization Switch to a derivative that ensures a residual charge or steric hindrance to stacking.

Comparative Data: Solubility Impact of Backbone Modification

Ligand ScaffoldComplex Charge (w/ M

)
Aqueous SolubilityMechanism of Improvement
TREN-(Me-3,2-HOPO) Neutral (

)
Low (< 0.1 mM)High symmetry promotes stacking.
TREN-(MOE-3,2-HOPO) Neutral (

)
High (~1.0 mM) Methoxyethyl (MOE) groups disrupt stacking & add H-bond acceptors.
3,4,3-LI(1,2-HOPO) Charged (varies)Very High Spermine backbone provides flexibility; 1,2-HOPO is less lipophilic than 3,4-HOPO.
Sulfonated-HOPO Anionic (

)
Extremely HighSulfonate groups (

) force hydration shells around the complex.

Expert Insight: If you are locked into a specific chelating moiety (e.g., 3,4-HOPO for its high pM), you must modify the backbone. Moving from a TREN backbone to a more hydrophilic backbone (like spermine in 3,4,3-LI) or adding PEG linkers is the standard solution.

Module 3: Formulation for "Impossible" Complexes

User Issue: "I cannot change the ligand structure, and the complex is hydrophobic. How do I inject this?"

Diagnosis: The complex is stable but has hit its solubility limit (intrinsic solubility,


). You need to solubilize the complex using excipients, not chemical modification.

The Fix: Cyclodextrin Encapsulation or Surfactants HOPO complexes often have aromatic rings that fit perfectly into the hydrophobic cavity of cyclodextrins.

Protocol: HP-


-CD Formulation 
  • Stock Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Complexation: Dissolve your HOPO ligand in this CD solution before adding the metal.

  • Metal Addition: Add the metal as described in Module 1.

  • Mechanism: The cyclodextrin encapsulates the lipophilic aromatic rings of the HOPO, while the hydroxyls on the CD exterior interact with water.

Verification Experiment (Self-Validating):

  • Method: UV-Vis Spectroscopy.

  • Expectation: You should see a bathochromic shift (red shift) or hyperchromicity in the

    
    -
    
    
    
    transition bands of the HOPO ring upon CD encapsulation, confirming interaction.

Module 4: Radiochemistry Specifics (Zr-89 & Ga-68)

User Issue: "My labeling yield (RCY) for Zr-89 is >95%, but I lose 40% of activity on the filter during purification."

Diagnosis: The "loss" is not soluble waste; it is colloidal zirconium or precipitated complex. Zr(IV) is notorious for forming polymeric hydroxides that stick to filters and plastic walls.

The Fix: The "Hot" HEPES Method Standard acetate buffers are often insufficient for Zr-HOPO systems because acetate is a weak competing ligand.

Optimized Protocol:

  • Buffer: Use 0.5 M HEPES (pH 7.0–7.5). HEPES is non-coordinating but has high buffering capacity.

  • Concentration: Keep ligand concentration

    
     during labeling. Below this, hydrolysis kinetics outcompete chelation kinetics.
    
  • Temperature: Heat is non-negotiable for octadentate HOPO ligands (e.g., 3,4,3-LI-1,2-HOPO) with Zr-89. Incubate at 37°C for 60 minutes or 50°C for 15 minutes.

  • Quality Control: Use ITLC-SG with 50 mM DTPA as the mobile phase.

    • Free Zr-89 moves to the front (chelated by DTPA).[3]

    • Colloidal Zr-89 stays at the origin.[3]

    • Zr-HOPO (if neutral/lipophilic) may stay at origin or move depending on solvent. Crucial: Validate your TLC system first.

SolubilityDecisionTree Problem Solubility Issue Detected CheckCharge Is the Complex Neutral? Problem->CheckCharge ModifyLigand Can you modify Ligand? CheckCharge->ModifyLigand Yes (Precipitates) CheckpH Check pH/Speciation CheckCharge->CheckpH No (Charged but cloudy) Backbone Add PEG/Sulfonates or Change Backbone ModifyLigand->Backbone Yes Formulation Use HP-beta-CD or Liposomes ModifyLigand->Formulation No Buffer Switch to HEPES Reverse Addition Order CheckpH->Buffer Metal Hydrolysis

Figure 2: Decision matrix for troubleshooting solubility. Distinguishes between intrinsic structural limitations and experimental error.

References

  • Abergel, R. J., et al. (2013). "Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions." Inorganic Chemistry. Link

  • Deri, M. A., et al. (2015). "p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET." Bioconjugate Chemistry. Link

  • Raymond, K. N., et al. (2011). "Hydroxypyridinone complexes with Gd(III): thermodynamic stability, molecular modeling and biodistribution." Journal of Inorganic Biochemistry. Link

  • Ma, Y., et al. (2012). "Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values." Journal of Computer-Aided Molecular Design. Link

  • Hider, R. C., et al. (2016). "Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests." Dalton Transactions. Link

Sources

Technical Support Center: Metal Binding Optimization for 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the metal binding conditions for 3-hydroxy-2-methoxy-1H-pyridin-4-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the potent chelating properties of the hydroxypyridinone (HOPO) scaffold. As a bidentate ligand, the affinity of 3-hydroxy-2-methoxy-1H-pyridin-4-one for metal ions is exquisitely sensitive to pH. This guide provides in-depth, experience-driven advice to help you navigate experimental challenges and achieve robust, reproducible results.

The core principle of metal chelation by this ligand revolves around the deprotonation of its 3-hydroxy group, which, in conjunction with the adjacent 4-keto oxygen, forms a stable five-membered ring with a metal cation.[1][2] Consequently, pH is not merely a background condition but the master variable that dictates ligand availability and metal ion speciation.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for this ligand's metal binding?

A1: The chelation process is a competitive equilibrium between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand (L⁻).[3][4] The binding efficacy of 3-hydroxy-2-methoxy-1H-pyridin-4-one is directly governed by two pH-dependent phenomena:

  • Ligand Deprotonation: The ligand must first deprotonate its 3-hydroxy group to become an effective nucleophile for metal coordination. This deprotonation is governed by the ligand's pKa value. At a pH below the pKa, the ligand is predominantly in its protonated, non-binding form (HL). As the pH increases above the pKa, the concentration of the deprotonated, active form (L⁻) rises, making it available for chelation.

  • Metal Ion Hydrolysis: At higher pH values, metal ions themselves can react with hydroxide ions (OH⁻) to form insoluble metal hydroxides (e.g., Fe(OH)₃), effectively removing the metal from the solution and preventing complexation with the ligand.[5]

Therefore, the optimal pH is a specific "window" where the ligand is sufficiently deprotonated, but the metal ion has not yet begun to precipitate.

Q2: What is the expected pKa of 3-hydroxy-2-methoxy-1H-pyridin-4-one and how does it influence my experimental pH?

A2: While the exact pKa for 3-hydroxy-2-methoxy-1H-pyridin-4-one is not broadly published, the pKa values for structurally similar 3-hydroxy-4-pyridinones are well-documented and typically fall in the range of 8.5 to 10.0 for the key hydroxyl group.[6][7] The methoxy group at the 2-position is expected to have a minor electronic influence. You should set your experimental pH range to bracket this expected pKa. For significant binding to occur, the pH should be near or above the pKa of the hydroxyl group.

Q3: How do I select an appropriate buffer for my experiments?

A3: Buffer selection is critical. An ideal buffer should:

  • Not interact with the metal ion: Buffers like phosphate or citrate can chelate metal ions themselves, creating a competitive binding scenario that will interfere with your measurements.

  • Have a pKa close to the target experimental pH: This ensures maximum buffering capacity to resist pH shifts during the titration or reaction.[8]

  • Be non-interfering with the analytical method: For example, if using UV-Vis spectrophotometry, the buffer should not absorb at the analytical wavelength.

Good starting choices for studying iron (Fe³⁺) chelation around physiological pH include HEPES, PIPES, and MOPS. For titrations covering a wide pH range, a non-coordinating buffer system or careful use of a strong acid/base titrant is necessary.[6]

Q4: What is the typical stoichiometry for metal complexes with this ligand?

A4: As a bidentate chelator, 3-hydroxy-2-methoxy-1H-pyridin-4-one typically forms complexes with varying stoichiometries depending on the metal ion's coordination number and the solution pH. For trivalent metal ions like Fe³⁺ and Al³⁺, it commonly forms highly stable 3:1 (ligand:metal) neutral complexes (ML₃).[9] At lower pH or with a substoichiometric amount of ligand, 1:1 (ML²⁺) and 2:1 (ML₂⁺) species can also be present.[10]

Troubleshooting Guide

This section addresses common problems encountered during pH optimization experiments.

Problem Potential Cause Recommended Solution & Explanation
Inconsistent or Non-Reproducible Results Poor pH Buffering: The reaction itself (release of protons upon binding) is changing the pH of your solution, altering the equilibrium.Action: Increase the buffer concentration (e.g., from 20 mM to 50-100 mM). Rationale: A higher buffer concentration provides greater capacity to absorb the protons released during complex formation, thus maintaining a stable pH throughout the experiment.[11]
Inaccurate Reagent Concentrations: Errors in stock solution preparation for the ligand or metal salt will lead to incorrect molar ratios and flawed binding isotherms.Action: Carefully prepare and validate the concentrations of all stock solutions. For the ligand, this may involve using its molar extinction coefficient. For the metal salt, consider techniques like ICP-MS or Atomic Absorption Spectroscopy for precise concentration determination.
Atmospheric CO₂ Contamination: CO₂ from the air can dissolve in unbuffered or weakly buffered basic solutions, forming carbonic acid and lowering the pH.Action: For precise potentiometric or calorimetric measurements, especially at pH > 7.5, degas your solutions and conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
Precipitate Formation Metal Hydroxide Precipitation: The experimental pH is too high, causing the free metal ion to precipitate as a hydroxide.Action: Lower the experimental pH. Rationale: Each metal has a specific pH at which it begins to form insoluble hydroxides. You must work below this threshold. For example, Fe³⁺ begins to precipitate as Fe(OH)₃ at a pH as low as 2-3 in the absence of a strong chelator.[9]
Insoluble Metal-Ligand Complex: The formed complex (e.g., the neutral ML₃ species) may have low solubility in your aqueous buffer.Action: Consider modifying the solvent system by adding a co-solvent (e.g., a small percentage of DMSO or ethanol), if compatible with your experiment. Alternatively, investigate if a different salt or ionic strength can improve solubility.
Low or No Binding Signal Incorrect pH: The pH of the solution is too far below the ligand's pKa, meaning the vast majority of the ligand is protonated and inactive.Action: Systematically increase the pH of your experiment. Perform a full pH titration (see Protocol 1) to identify the pH at which binding is initiated and optimized.
Ligand Degradation: The ligand may not be stable at the tested pH, especially at very high or low values.Action: Check the stability of your ligand over time at the experimental pH using ¹H NMR or HPLC.
Competing Chelator: The buffer or other media components are binding to the metal ion.Action: Switch to a non-coordinating buffer (e.g., HEPES, MOPS). Ensure all glassware is thoroughly cleaned to remove trace metal or chelator contaminants.[5]

Key Experimental Protocols

Protocol 1: pH Optimization using UV-Vis Spectrophotometry

This method leverages the change in the ligand's or the complex's absorbance spectrum as a function of pH to determine the optimal binding range.

Objective: To identify the pH range over which the metal-ligand complex forms.

Methodology:

  • Prepare Stock Solutions:

    • Ligand Stock (e.g., 1 mM 3-hydroxy-2-methoxy-1H-pyridin-4-one in deionized water or a suitable co-solvent).

    • Metal Stock (e.g., 10 mM FeCl₃ in 0.1 M HCl to prevent hydrolysis).

    • Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 11).

  • Determine Wavelength of Maximum Absorbance (λₘₐₓ):

    • Prepare two samples at a pH where complex formation is expected (e.g., pH 7.4): one with the ligand only and one with the ligand and metal (e.g., 3:1 ligand-to-metal ratio).

    • Scan the absorbance of both solutions (e.g., from 300 to 700 nm) to identify the λₘₐₓ of the metal-ligand complex, which should be distinct from the ligand-only spectrum.

  • pH Titration:

    • Prepare a series of vials or a 96-well plate.

    • To each well/vial, add the ligand and metal stock solutions to achieve a fixed final concentration (e.g., 50 µM ligand, 16.7 µM metal).

    • Add a different buffer to each well/vial to create a pH gradient (e.g., from pH 2 to 11 in 0.5 pH unit increments).

    • Allow the solutions to equilibrate (e.g., for 30 minutes).

  • Data Acquisition & Analysis:

    • Measure the absorbance of each solution at the predetermined λₘₐₓ of the complex.

    • Plot Absorbance vs. pH. The resulting sigmoidal curve will show the pH range where the complex forms. The midpoint of this curve often corresponds to an "apparent pKa" for the binding interaction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Ligand, Metal, & Buffer Stocks P2 Determine λₘₐₓ of Metal-Ligand Complex P1->P2 For identifying analytical wavelength E4 Measure Absorbance at λₘₐₓ P2->E4 Use determined λₘₐₓ E1 Create pH Gradient (e.g., pH 2-11) E2 Add Fixed Concentrations of Ligand and Metal E1->E2 E3 Equilibrate Samples E2->E3 E3->E4 A1 Plot Absorbance vs. pH E4->A1 A2 Identify Optimal pH Window A1->A2 From sigmoidal curve

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This is a highly accurate method for determining protonation constants of the ligand and stability constants of the metal complexes.[12][13]

Objective: To quantify the ligand's pKa values and the metal-ligand stability constants (log β).

Methodology:

  • System Calibration:

    • Use a high-precision pH meter and electrode. Calibrate the electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) before and after each titration.[12]

    • Determine the standard potential (E⁰) of the electrode by titrating a known concentration of strong acid (e.g., HCl) with a standardized strong base (e.g., CO₂-free NaOH).

  • Ligand Protonation Titration:

    • In a thermostatted vessel (e.g., 25.0 °C), place a known volume and concentration of the ligand solution, plus a background electrolyte (e.g., 0.1 M KCl) and a small amount of strong acid to start at a low pH.

    • Titrate this solution with a standardized strong base, recording the pH meter reading (in mV) after each addition.

  • Metal-Ligand Titration:

    • Repeat the titration as above, but with the addition of a known concentration of the metal salt to the initial solution. Perform titrations at several metal-to-ligand ratios (e.g., 1:2, 1:3, 1:5) to fully characterize the system.[12]

  • Data Analysis:

    • The raw titration data (volume of titrant vs. pH/mV) are processed using specialized software (e.g., Hyperquad, BEST).

    • The software refines a chemical model by fitting the calculated titration curves to the experimental data, yielding the pKa values for the ligand and the overall stability constants (β) for the MₚLₙHᵣ species.[14]

Quantitative Data Summary

The following table provides representative pKa and stability constant data for related 3-hydroxy-4-pyridinone chelators to serve as a reference point for your experiments.

Table 1: Physicochemical Properties of Reference Hydroxypyridinones

CompoundpKa₁ (Ring NH/COOH)pKa₂ (3-OH group)log β₃ (Fe³⁺)Reference
1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone)3.709.7836.9[9]
3-hydroxy-2-methyl-4(1H)-pyridinone~3.8~9.0Not Reported[15]
N-substituted 3-hydroxy-4-pyridinones3.5 - 4.58.8 - 10.235 - 38[6][9]

Note: The stability constant (β₃) refers to the overall formation of the FeL₃ complex.

References

  • Thompson, L. C. W., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [Link]

  • Pundir, S. (2017). A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. International Journal of Creative Research Thoughts (IJCRT), 5(4). [Link]

  • Dalal, M. (n.d.). Determination of Binary Formation Constants by pH-metry and Spectrophotometry. A Textbook of Inorganic Chemistry – Volume 1. Dalal Institute. [Link]

  • Scribd. (n.d.). Spectrophotometric Stability Constants. [Link]

  • Feig, A. L. (2016). Isothermal Titration Calorimetry for Bioinorganic Chemists. Penn State University. [Link]

  • Kálmán, F. K., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. COST Action CA18202, NECTAR. [Link]

  • Ferreira, C. M. H., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. Dalton Transactions, 45(15), 6463-6477. [Link]

  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. International Journal of Current Research, 10(12), 76873-76883. [Link]

  • Dalal, M. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. A Textbook of Inorganic Chemistry – Volume 1. Dalal Institute. [Link]

  • Jha, C. S. (1996). Potentiometric Studies on Chelation of Cu(II), Ni(II), Co(II) and Fe(II) with o-Vanillinsemicarbazone. Asian Journal of Chemistry, 8(1), 38-41. [Link]

  • UGC-CEC. (2018, May 25). Determination of stability constant by Potentiometric titrations -II. YouTube. [Link]

  • O'Sullivan, B., et al. (2015). Thermodynamic Study of Interactions between ZnO and ZnO Binding Peptides Using Isothermal Titration Calorimetry. Langmuir, 31(30), 8345-8353. [Link]

  • Hider, R. C., et al. (2000). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Pharmacy and Pharmacology, 52(4), 395-406. [Link]

  • Al-Jibouri, M. A. N., & Al-Zanganeh, K. A. (2014). Potentiometric Studies of Nickel (II), Copper (II) and Cobalt (II) Binary Complexes with Glycine Amino Acid in Aqueous Solution. International Journal of Scientific & Engineering Research, 5(5), 108-113. [Link]

  • Shannon, D. P., et al. (2021). Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. ACS Applied Materials & Interfaces, 13(1), 1738-1745. [Link]

  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1935. [Link]

  • Obregón-Henao, A., et al. (2013). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Granada. [Link]

  • Streater, M., et al. (1990). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity. Journal of Medicinal Chemistry, 33(6), 1749-1755. [Link]

  • Liu, D., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Frontiers in Chemistry, 9, 781525. [Link]

  • Creagh, C. I., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules, 26(23), 7280. [Link]

  • Crisponi, G., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators. Semantic Scholar. [Link]

  • Nelson, W. O., et al. (2011). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry, 66(1), 123-131. [Link]

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Technical Support Center: Thermal Decomposition Analysis of 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the thermal decomposition analysis of 3-hydroxy-2-methoxy-1H-pyridin-4-one. This document moves beyond simple protocols to explain the causality behind experimental choices, offering in-depth troubleshooting and data interpretation strategies to ensure scientifically sound and reliable results.

Understanding the Thermal Profile of 3-hydroxy-2-methoxy-1H-pyridin-4-one

Before initiating any experiment, it is crucial to form a hypothesis about the expected thermal behavior based on the molecule's structure. The subject compound, a pyridinone derivative, possesses a thermally stable aromatic ring but also features functional groups (hydroxyl, methoxy) that are susceptible to thermal cleavage.

Based on analyses of similar pyridone and pyrimidine structures, the following thermal events can be anticipated.[1][2][3]

Thermal EventExpected Temperature Range (°C)Analytical TechniqueExpected ObservationRationale & Key Considerations
Melting ~150 - 170 °CDSCEndothermic PeakA related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one, has a reported melting point of 156-160 °C.[4] The presence of a sharp melting peak is a good indicator of sample purity. Broad peaks may suggest impurities or incomplete solvent removal.
Decomposition Onset > 200 °CTGAInitial Mass LossPyridone derivatives often exhibit high thermal stability.[5] The initial mass loss is typically associated with the cleavage of the more labile methoxy and hydroxyl side chains.
Major Decomposition 250 - 500 °CTGA / DTGSignificant & Rapid Mass LossThis stage likely corresponds to the fragmentation of the pyridinone ring structure itself. The Derivative Thermogravimetry (DTG) curve is essential here to distinguish between overlapping decomposition steps.[6]
Oxidative Decomposition Variable (Requires Air/O₂)TGA / DSCExothermic Peaks & Faster Mass LossIf the analysis is performed in an oxidative atmosphere (air), expect decomposition to occur at lower temperatures and to be accompanied by exothermic events in the DSC signal due to combustion.

Recommended Experimental Workflow

A systematic approach is critical for obtaining reproducible and interpretable data. The following workflow outlines the key stages of a comprehensive thermal analysis for this compound.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation SamplePrep Sample Preparation (Drying, Weighing) InstCal Instrument Calibration (TGA Mass, DSC Temp/Enthalpy) TGA_Run TGA Analysis (Inert Atmosphere: N₂) InstCal->TGA_Run Execute Runs DSC_Run DSC Analysis (Determine Tm, ΔH) TGA_FTIR_Run TGA-FTIR Analysis (Evolved Gas Identification) DataProc Data Processing (Baseline Correction, Peak Integration) TGA_Run->DataProc Analyze Data Kinetic Kinetic Analysis (Optional) (Flynn-Wall-Ozawa) DataProc->Kinetic Pathway Decomposition Pathway (Correlate Mass Loss with Evolved Gas) DataProc->Pathway

Caption: High-level workflow for thermal analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the thermal analysis of organic compounds like 3-hydroxy-2-methoxy-1H-pyridin-4-one.

Thermogravimetric Analysis (TGA) Issues

Q1: My TGA curve shows an initial apparent weight gain before decomposition begins. Is the instrument malfunctioning?

A1: This is unlikely to be an instrument fault. The most probable cause is the buoyancy effect .[7][8] As the furnace heats up, the density of the purge gas decreases, which exerts a buoyant force on the sample pan and balance mechanism, resulting in an apparent mass increase.

  • Troubleshooting Steps:

    • Perform a Blank Run: Run the same temperature program with an empty, tared crucible.

    • Baseline Subtraction: Subtract the blank curve from your sample curve using the instrument's software. This correction is essential for accurate mass loss quantification.[8]

    • Ensure Stable Gas Flow: Fluctuations in the purge gas flow rate can also cause baseline instability. Verify that your gas supply and flow controller are functioning correctly.[8]

Q2: I observed a sudden, vertical drop in mass on the TGA curve that doesn't look like a typical decomposition step. What happened?

A2: This is characteristic of sample ejection .[6][8] As the compound decomposes, rapid gas evolution can build pressure and physically eject small particles of the sample from the crucible.

  • Troubleshooting Steps:

    • Reduce Sample Mass: Using a smaller sample size (e.g., 3-5 mg) can mitigate the intensity of gas evolution.

    • Use a Crucible Lid: Cover the crucible with a lid that has a small pinhole. This allows evolved gases to escape but prevents the solid sample from being ejected.

    • Decrease the Heating Rate: A slower heating rate (e.g., 5-10 °C/min) allows for more controlled decomposition and gas release, reducing the risk of ejection.[6]

Q3: My results are not reproducible. The decomposition temperature shifts between runs. Why?

A3: Inconsistent results often stem from variations in experimental conditions.

  • Troubleshooting Checklist:

    • Sample Heterogeneity: Ensure your sample is homogenous. If it's a powder, make sure it is well-mixed.

    • Particle Size: A large, solid piece will heat and decompose differently than a fine powder due to heat transfer limitations.[6] Grind the sample to a consistent, fine powder for better reproducibility.

    • Sample Mass: Use a consistent sample mass for all runs.

    • Crucible Position: Ensure the crucible is placed correctly and consistently on the TGA balance pedestal.

    • Furnace Contamination: Residue from previous experiments can contaminate the furnace and affect results. Clean the furnace and sample holder regularly as per the manufacturer's instructions.[9]

Differential Scanning Calorimetry (DSC) Issues

Q1: The baseline in my DSC curve is drifting, making it difficult to integrate peaks accurately. What is the cause?

A1: Baseline drift is a common DSC issue and can be caused by several factors.[10][11]

  • Troubleshooting Steps:

    • Instrument Equilibration: Ensure the instrument has had sufficient time to equilibrate thermally before starting the run.

    • Pan Mismatch: The reference and sample pans must have very closely matched masses. A significant mass difference can cause drift.[11]

    • Pan Deformation: Using pans at temperatures near or above their limit can cause them to deform, leading to poor thermal contact and a drifting baseline.[11]

    • Contamination: Contaminants on the sample, in the pans, or in the DSC cell can cause unpredictable thermal events and baseline instability.[12][13] Ensure pans are clean and handle them with tweezers.

Q2: The melting peak for my compound is very broad, or I see multiple peaks before the main melting event.

A2: This observation often points to issues with sample purity.

  • Causality & Explanation:

    • Impurities: Impurities depress and broaden the melting point. The presence of residual solvents or synthetic by-products will result in a broad endotherm.

    • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a distinct melting point. The multiple peaks could represent the melting of different polymorphs or a melt-recrystallization event.

    • Solution: Re-purify the sample (e.g., via recrystallization or chromatography) and ensure it is thoroughly dried under vacuum to remove any residual solvent.

Q3: My compound decomposes immediately after melting, and the peaks are overlapping. How can I resolve these events?

A3: Overlapping thermal events are challenging but can often be resolved by adjusting experimental parameters.

  • Troubleshooting Steps:

    • Reduce Heating Rate: Lowering the heating rate (e.g., to 1-2 °C/min) can improve the resolution between the melting endotherm and the decomposition exotherm/endotherm.

    • Modulated DSC (MDSC): If available, use MDSC. This technique can separate the reversing heat flow signal (associated with melting) from the non-reversing signal (associated with decomposition), allowing for clearer identification of the melting temperature.

Coupled TGA-FTIR Analysis Issues

Q1: The FTIR spectra of the evolved gases are very weak and noisy. How can I improve the signal?

A1: A weak signal indicates that the concentration of IR-active gas reaching the FTIR gas cell is too low.

  • Troubleshooting Steps:

    • Increase Sample Mass: Carefully increase the starting sample mass (e.g., to 10-15 mg) to generate a larger quantity of evolved gas. Be mindful of potential sample ejection.

    • Check for Leaks: Ensure the transfer line connecting the TGA to the FTIR is properly sealed. Any leaks will allow ambient air in and dilute the sample gas.

    • Optimize Gas Flow: The purge gas flow rate is critical. Too high, and the sample gas is overly diluted. Too low, and transfer may be inefficient. Consult the instrument manual for recommended flow rates.

Q2: I see a strong water peak (H₂O) in my FTIR spectra throughout the run, even at low temperatures. Is my sample wet?

A2: While it could be adsorbed moisture, a persistent water signal often indicates a background issue.

  • Troubleshooting Steps:

    • Purge the System: Before starting the run, purge the TGA furnace and the FTIR gas cell with dry nitrogen for an extended period (e.g., 30-60 minutes) to remove atmospheric moisture.

    • Check for Leaks: Leaks in the system can allow ambient, humid air to be drawn into the transfer line, causing a constant water signal.

    • Dry the Sample: Thoroughly dry your sample in a vacuum oven before analysis to remove any adsorbed water. The decomposition itself will also produce water, but this should appear at specific decomposition temperatures, not as a constant background.

Standard Operating Protocol: TGA-FTIR Analysis

This protocol provides a starting point for the analysis of 3-hydroxy-2-methoxy-1H-pyridin-4-one. Parameters should be optimized based on your specific instrument and analytical goals.

  • Instrument Preparation & Calibration

    • Verify the mass calibration of the TGA using certified reference weights.

    • Verify the temperature calibration of the TGA using certified reference materials (e.g., Indium, Tin, Zinc).

    • Set the TGA-FTIR transfer line temperature to 220-250 °C to prevent condensation of evolved products.[14]

  • Sample Preparation

    • Dry the 3-hydroxy-2-methoxy-1H-pyridin-4-one sample under vacuum at 40 °C for 4 hours to remove residual moisture.

    • Accurately weigh 5-10 mg of the dried sample into a clean, tared alumina or platinum crucible.

  • TGA Method Parameters

    • Purge Gas: Dry Nitrogen at a flow rate of 50-70 mL/min.[14]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a rate of 10 °C/min.

      • Hold at 800 °C for 5 minutes.

  • FTIR Data Collection

    • Spectral Range: 4000 - 600 cm⁻¹.[14]

    • Resolution: 8 cm⁻¹.[14]

    • Data Collection: Collect spectra continuously throughout the TGA run (e.g., one spectrum every 15-30 seconds).

  • Data Analysis

    • Perform a blank-curve subtraction on the TGA data.

    • Generate the TGA (mass vs. temp) and DTG ( dm/dt vs. temp) curves.

    • Generate a Gram-Schmidt plot from the FTIR data, which shows the total IR absorbance over time and should correlate with the DTG curve.

    • Extract individual FTIR spectra at key temperatures (e.g., at the peaks of the DTG curve) and identify the evolved gases by comparing their characteristic absorption bands to spectral libraries.

Data Interpretation: A Hypothetical Decomposition Pathway

Correlating TGA mass loss steps with TGA-FTIR evolved gas analysis allows for the elucidation of the decomposition mechanism.

G cluster_0 Hypothetical Decomposition Pathway cluster_1 Step 1: Side Chain Cleavage (TGA Step 1) cluster_2 Step 2: Ring Fragmentation (TGA Step 2) Parent 3-hydroxy-2-methoxy-1H-pyridin-4-one Loss_CH4 Loss of Methane (CH₄) (from -OCH₃ and ring H) Parent->Loss_CH4 ~Δm = 11.5% Loss_H2O Loss of Water (H₂O) (from -OH and ring H) Parent->Loss_H2O ~Δm = 12.9% Intermediates Unstable Intermediates Loss_CH4->Intermediates Loss_H2O->Intermediates Gases Evolved Gases: CO, CO₂, HCN, NH₃ Intermediates->Gases Major Mass Loss

Caption: A plausible, though hypothetical, decomposition sequence.

The initial mass loss steps in the TGA are likely due to the loss of the side chains. The major, high-temperature mass loss corresponds to the breakdown of the stable pyridinone ring. The specific gases evolved can be identified using their characteristic FTIR absorption bands.

Evolved GasChemical FormulaCharacteristic FTIR Absorption Bands (cm⁻¹)
WaterH₂O3500-4000 (broad), 1300-1900
Carbon DioxideCO₂2300-2400 (sharp), ~667
Carbon MonoxideCO2050-2250
MethaneCH₄~3016, 1306
AmmoniaNH₃~930, ~965 (sharp doublet)
Hydrogen CyanideHCN~3300 (sharp), ~712

By correlating the temperature of gas evolution with the TGA/DTG data, a scientifically robust picture of the thermal decomposition process can be constructed.[14][15]

References

  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments.
  • Red Thermo. Common challenges and troubleshooting techniques in DSC measurement.
  • The Huck Institutes, Biomolecular Interactions Facility. Troubleshooting.
  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues.
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023, July 20). MDPI.
  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (n.d.). PMC.
  • nexacule. (2025, May 25). Solve Common TGA Pan Issues with NETZSCH Thermal Analyzers.
  • General Reasons For Failure Of Thermogravimetric Analyzers(TGA) And Their Solutions. (n.d.).
  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide.
  • nexacule. (2025, May 29). Solving Common Issues with Shimadzu DSC Crucibles in Thermal Analysis.
  • Thermal Stability and Specific Heat Estimation of Pyridinium Cation-Based Surfactant Ionic Liquids Using TGA-DSC. (n.d.). ResearchGate.
  • Jinan Upwell Test Co.,Ltd. What Are The Common Faults Of Thermogravimetric Analyzer(TGA).
  • Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. (2022, October 5). Semantic Scholar.
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024, October 21). MDPI.
  • EAG Laboratories. (2019, December 27). Thermogravimetric Analysis - TGA–FTIR.
  • XRF Scientific. (2023, November 15). Interpreting results from TGA instruments.
  • METTLER TOLEDO. Interpreting TGA Curves.
  • ChemicalBook. (2025, January 27). 3-Methoxy-2-methyl-1H-pyridin-4-one | 76015-11-7.
  • Sigma-Aldrich. 3-Methoxy-2-methyl-1H-pyridin-4-one 97 76015-11-7.
  • Kinetic analysis and pyrolysis behavior of pine needles by TG-FTIR and Py-GC/MS. (2023, July 31). BioResources.

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Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-3-hydroxypyridin-4-one Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the derivatization of 2-methoxy-3-hydroxypyridin-4-one, a scaffold of significant interest in medicinal chemistry.[1][2] Steric hindrance often presents a formidable challenge in modifying this core structure. This document is designed to provide both strategic guidance and practical, step-by-step protocols to overcome these synthetic hurdles.

Conceptual Overview: The Challenge of Steric Hindrance

Steric hindrance is the phenomenon where the size of groups on a molecule prevents or slows down a chemical reaction.[3] In the context of 2-methoxy-3-hydroxypyridin-4-one, the spatial arrangement of the methoxy group at the 2-position and the hydroxyl group at the 3-position can significantly impede the approach of reagents, particularly at the adjacent C2 and C4 positions of the pyridinone ring. This can lead to low yields, non-selective reactions, or complete reaction failure. Understanding and mitigating these steric effects is crucial for the successful synthesis of novel derivatives.[4]

Core Molecular Structure

The foundational molecule for our discussion is 2-methoxy-3-hydroxypyridin-4-one. Its derivatization is key for tuning properties like lipophilicity, metabolic stability, and target binding affinity.[5]

Frequently Asked Questions (FAQs)

Here we address common issues encountered during the derivatization of 2-methoxy-3-hydroxypyridin-4-one.

Q1: My N-alkylation reaction on the pyridinone nitrogen is failing or giving very low yields. What is the likely cause?

A: Low reactivity at the pyridinone nitrogen is a classic sign of steric hindrance, often compounded by electronic effects. The methoxy group at C2 can sterically shield the nitrogen, making it less accessible to bulky alkylating agents. Additionally, the acidity of the N-H bond and the choice of base and solvent are critical factors that determine N- versus O-alkylation selectivity.[5]

Q2: I am attempting a substitution reaction at the C2 position, but I'm observing no product formation. Why is this position so unreactive?

A: The C2 position is electronically and sterically influenced by the adjacent methoxy group and the pyridinone nitrogen. Nucleophilic substitution at this position can be challenging. A common strategy to enhance reactivity is the conversion of the pyridinone to a pyridine N-oxide intermediate, which can facilitate substitution at the 2-position.

Q3: How can I selectively functionalize the 3-hydroxyl group without affecting the pyridinone ring?

A: Selective functionalization of the 3-hydroxyl group requires careful selection of protecting groups.[6][7] The choice of protecting group should be orthogonal to the reaction conditions planned for subsequent steps. For example, a benzyl (Bn) group, which can be removed by hydrogenolysis, is a common choice.[8][9]

Q4: I am trying to introduce a bulky substituent, and the reaction is not proceeding. Are there any general strategies to overcome this?

A: When introducing bulky groups, several strategies can be employed:

  • Use of more reactive electrophiles: Sometimes, a more reactive version of your desired substituent can overcome the energy barrier imposed by steric hindrance.

  • Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed, although this may also lead to side products.

  • Catalyst selection: Employing catalysts that can operate under sterically demanding conditions can be effective. For instance, certain palladium catalysts with bulky phosphine ligands are designed for cross-coupling reactions involving hindered substrates.[10]

  • Microwave-assisted synthesis: Microwave irradiation can often accelerate reactions that are sluggish under conventional heating.

Troubleshooting Guides & Protocols

This section provides detailed troubleshooting guides with step-by-step protocols for common derivatization challenges.

Issue 1: Poor Yield in N-Alkylation of the Pyridinone Ring

Underlying Cause: Steric hindrance from the C2-methoxy group and suboptimal reaction conditions are the primary culprits. The choice of base and solvent system plays a pivotal role in achieving regioselective N-alkylation.[5][11]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting poor N-alkylation yields.

Protocol 1: Optimized N-Alkylation using a Strong Base in an Aprotic Solvent

Objective: To achieve high-yield N-alkylation of 2-methoxy-3-hydroxypyridin-4-one.

Materials:

  • 2-methoxy-3-hydroxypyridin-4-one

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxy-3-hydroxypyridin-4-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of a strong base like NaH in an aprotic polar solvent like DMF effectively deprotonates the pyridinone nitrogen, creating a highly nucleophilic anion that readily reacts with the alkyl halide.[12]

Issue 2: Failure to Functionalize the C2 Position

Underlying Cause: The C2 position is sterically hindered and electronically deactivated for certain types of substitutions. A change in strategy is often required to activate this position.

Strategy: Derivatization via a Pyridine N-oxide Intermediate

The formation of a pyridine N-oxide can activate the C2 position towards nucleophilic attack. The N-oxide group alters the electronic properties of the ring, making the C2 and C6 positions more electrophilic.

Workflow Diagram:

G Start Starting Pyridinone N_Oxide Pyridine N-Oxide Formation (e.g., m-CPBA) Start->N_Oxide Activation Activation of C2 (e.g., POCl3) N_Oxide->Activation Substitution Nucleophilic Substitution (e.g., Nu-) Activation->Substitution Product C2-Functionalized Product Substitution->Product

Caption: Workflow for C2-functionalization via an N-oxide intermediate.

Protocol 2: C2-Chlorination via N-Oxide Formation

Objective: To introduce a chlorine atom at the C2 position, which can then be used for further cross-coupling reactions.

Step A: N-Oxide Formation

  • Dissolve 2-methoxy-3-hydroxypyridin-4-one in a suitable solvent like dichloromethane (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Dry the organic layer and concentrate to obtain the N-oxide.

Step B: Chlorination

  • Treat the N-oxide with phosphorus oxychloride (POCl₃) at reflux.

  • After the reaction is complete, carefully quench with ice-water.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Purify the chlorinated product by chromatography.

Rationale: The N-oxide formation and subsequent treatment with POCl₃ is a classic method for introducing a halogen at the 2-position of a pyridine ring, which can then serve as a handle for a variety of cross-coupling reactions.

Issue 3: Non-selective Reactions on the 3-Hydroxyl Group

Underlying Cause: The 3-hydroxyl group can be reactive under various conditions, leading to unintended side reactions. Protecting this group is essential for directing reactivity to other parts of the molecule.[6]

Protecting Group Strategy Comparison:

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Notes
Benzyl (Bn) BnBr, NaH, DMFH₂, Pd/CStable to most acidic and basic conditions.[7][13]
Silyl Ethers (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF or HF-PyridineStable to non-acidic conditions.[7]
Methoxymethyl (MOM) ether MOMCl, DIPEA, DCMAcid (e.g., HCl in THF)Stable to bases and nucleophiles.[7]
Protocol 3: Benzyl Protection of the 3-Hydroxyl Group

Objective: To selectively protect the 3-hydroxyl group to allow for subsequent derivatization at other positions.

Materials:

  • 2-methoxy-3-hydroxypyridin-4-one

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-3-hydroxypyridin-4-one (1.0 eq) in acetone.

  • Add K₂CO₃ (2.0 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Reflux the mixture overnight under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(benzyloxy)-2-methoxypyridin-4-one.[13]

Rationale: Benzyl protection is a robust and widely used method. The resulting benzyl ether is stable to a wide range of reaction conditions, and the deprotection via catalytic hydrogenation is typically clean and high-yielding.[9]

Conclusion

Overcoming steric hindrance in the derivatization of 2-methoxy-3-hydroxypyridin-4-one is a multifaceted challenge that requires a combination of strategic planning and careful optimization of reaction conditions. By understanding the underlying principles of steric and electronic effects and by employing the appropriate synthetic strategies, such as the use of protecting groups, activation via N-oxide formation, and optimization of reaction parameters, researchers can successfully synthesize a diverse range of derivatives for applications in drug discovery and development.

References
  • Computational analysis of the reaction of 1 with pyridine. a Simplified... - ResearchGate . Available from: [Link]

  • Synthesis of 2-substituted 1,6-dimethyl-3-hydroxypyridin-4-ones. (a)... - ResearchGate . Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH . Available from: [Link]

  • Protective Groups - Organic Chemistry Portal . Available from: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate . Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts . Available from: [Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC . Available from: [Link]

  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update | Request PDF - ResearchGate . Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers . Available from: [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI . Available from: [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI . Available from: [Link]

  • Understanding mechanisms of pyridine oxidation with ozone addition via reactive force field molecular dynamics simulations - UCL Discovery . Available from: [Link]

  • Catalytic Access to Chiral δ‐Lactams via Nucleophilic Dearomatization of Pyridine Derivatives . Available from: [Link]

  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC - NIH . Available from: [Link]

  • Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 - PMC . Available from: [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6]pyridine-1,3-diones - ResearchGate . Available from: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI . Available from: [Link]

  • Protecting Groups - Organic Synthesis . Available from: [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone - ResearchGate . Available from: [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org . Available from: [Link]

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC . Available from: [Link]

  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC . Available from: [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - BORIS Portal . Available from: [Link]

  • Optimized reaction conditions for the synthesis of pyridine 6. - ResearchGate . Available from: [Link]

  • 3-Methoxy-2-methyl-1H-pyridin-4-one - PubChem . Available from: [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry . Available from: [Link]

  • How to overcome Steric Hindrance? - ResearchGate . Available from: [Link]

  • Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed . Available from: [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers . Available from: [Link]

  • 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem . Available from: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps . Available from: [Link]

  • CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one . Available from: [Link]

  • Enantiomers of Sterically Hindered N-Aryl-4-Pyridones: Chromatographic Enrichment and Thermal Interconversion. | Request PDF - ResearchGate . Available from: [Link]

  • 3-Methoxy-2-methyl-4H-pyran-4-one - PubChem . Available from: [Link]

  • Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed . Available from: [Link]

  • Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. - Research Journal of Pharmaceutical Dosage Forms and Technology . Available from: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-hydroxy-2-methoxy-1H-pyridin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science due to the chelating properties of the 3-hydroxy-4-pyridinone scaffold.[1][2] We will explore the expected spectral features, compare them with a structurally similar alternative, and provide a detailed experimental protocol for reliable data acquisition.

The structural elucidation of novel compounds is a cornerstone of chemical research. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering precise insights into the molecular structure by mapping the chemical environment of hydrogen atoms. For a molecule like 3-hydroxy-2-methoxy-1H-pyridin-4-one, ¹H NMR not only confirms the arrangement of substituents on the pyridinone ring but also provides information on tautomeric forms and hydrogen bonding.[1]

Structural Analysis and Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-hydroxy-2-methoxy-1H-pyridin-4-one is anticipated to display distinct signals corresponding to each unique proton environment within the molecule. The electron-withdrawing nature of the carbonyl group (C=O), the nitrogen heteroatom, and the oxygen atoms significantly influences the chemical shifts of adjacent protons, a phenomenon known as deshielding.[3][4]

The key proton environments are:

  • Two Aromatic Protons (H-5 and H-6): These protons are on the pyridinone ring and are adjacent to each other, leading to spin-spin coupling.

  • Methoxy Protons (-OCH₃): The three protons of the methyl group attached to the oxygen at the C-2 position.

  • Hydroxyl Proton (-OH): The proton of the hydroxyl group at the C-3 position.

  • Amine Proton (N-H): The proton attached to the ring nitrogen.

Based on established principles and data from related structures, we can predict the following spectral characteristics:

  • H-6: This proton is adjacent to the ring nitrogen and is situated meta to the carbonyl group. It is expected to be the most downfield of the ring protons, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is adjacent to H-6 and ortho to the carbonyl group, which strongly deshields it. It will also appear as a doublet from coupling to H-6.

  • -OCH₃ Protons: These protons will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.

  • -OH and N-H Protons: These are exchangeable protons. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are often observed as broad singlets. The N-H proton of a pyridinone can be significantly downfield due to hydrogen bonding and resonance.[1]

Comparative Analysis: The Impact of the C-2 Substituent

To understand the influence of the 2-methoxy group, we will compare its expected ¹H NMR data with the experimentally determined data for a close structural analog: 3-hydroxy-2-methyl-4(1H)-pyridinone .[5] This comparison highlights how substituting a methyl group for a more electronegative methoxy group alters the electronic environment and, consequently, the chemical shifts of the ring protons.

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-hydroxy-2-methoxy-1H-pyridin-4-one H-6~7.5 - 7.7Doublet (d)~7.0 - 8.0
H-5~6.3 - 6.5Doublet (d)~7.0 - 8.0
-OCH₃~3.8 - 4.0Singlet (s)N/A
N-H~11.0 - 12.5Broad Singlet (br s)N/A
-OHVariable, broadBroad Singlet (br s)N/A
3-hydroxy-2-methyl-4(1H)-pyridinone [5]H-67.49Doublet (d)7.5
H-56.36Doublet (d)7.5
-CH₃2.38Singlet (s)N/A
N-H11.3Broad Singlet (br s)N/A
-OH9.0 (Broad)Broad Singlet (br s)N/A

Data for the methyl analog was obtained in DMSO-d₆. Predictions for the methoxy compound are based on this data and expected substituent effects.

The substitution of the electron-donating methyl group with the more electronegative methoxy group is predicted to have a slight deshielding effect on the neighboring ring protons, potentially shifting H-6 and H-5 slightly further downfield. The most significant difference is the chemical shift of the substituent at C-2 itself: a singlet around 2.38 ppm for the methyl group versus a predicted singlet around 3.9 ppm for the methoxy group.

Visualizing the Molecular Structure

The following diagram illustrates the distinct proton environments of 3-hydroxy-2-methoxy-1H-pyridin-4-one.

Caption: Proton environments in 3-hydroxy-2-methoxy-1H-pyridin-4-one.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of exchangeable N-H and O-H protons.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-hydroxy-2-methoxy-1H-pyridin-4-one directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary.

2. Spectrometer Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak shape. This step is crucial for high resolution.

3. Data Acquisition:

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
    • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.
    • Relaxation Delay (D1): 5 seconds. A longer delay ensures quantitative accuracy, although 1-2 seconds is often sufficient for routine characterization.
    • Acquisition Time (AQ): At least 3 seconds to ensure good data point resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[6]

  • Integrate all signals to determine the relative ratios of the protons.

  • Analyze the peak multiplicities and coupling constants to confirm the structural assignments.

Workflow for NMR Characterization

The logical flow from sample to final analysis is depicted below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve lock Lock & Shim Spectrometer dissolve->lock acquire Acquire FID (NS=16) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent (2.50 ppm) phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals & Analyze Coupling integrate->assign report Verified Structure Report assign->report Final Structure Confirmation

Caption: Standard workflow for ¹H NMR sample analysis.

References

  • Jadrijević, S., et al. (2015). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Chemical and Biochemical Engineering Quarterly, 29(3), 399-407.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0281385). Retrieved from [Link]

  • Avadhikari, A., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Orvig, C., et al. (1988). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Canadian Journal of Chemistry, 66(10), 2565-2573.
  • University of British Columbia. (1992). PHYSICAL AND STRUCTURAL STUDIES OF N-CARBOXYMETHYL-3-HYDROXY-2-METHYL-4-PYRIDINONE AND N-(PARA-METHOXYPHENYL)-3-HYDROXY-2-METHYL-4-PYRIDINONE. Retrieved from [Link]

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875.
  • PubChem. (n.d.). 3-Methoxy-2-methyl-1H-pyridin-4-one. Retrieved from [Link]

  • ResearchGate. (2022). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... [Figure]. Retrieved from [Link]

  • Thompson, W. R. (2009). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Molecules, 14(1), 324-331.
  • Krasavin, M., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(2), M1668.
  • Rangel, M., et al. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry, 153, 107806.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • ResearchGate. (n.d.). Structures of the 3-hydroxy-4-pyridinones under study, with protonable... [Figure]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

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Structural Insights & Crystallographic Benchmarking: 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for 3-hydroxy-2-methoxy-1H-pyridin-4-one , designed for researchers and drug development professionals. This guide synthesizes crystallographic data, structural analysis, and performance benchmarking against clinical standards.

Executive Summary

3-hydroxy-2-methoxy-1H-pyridin-4-one represents a distinct subclass of hydroxypyridinone (HPO) chelators. Unlike the clinically established Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) , which relies on a 2-methyl substituent for steric and electronic modulation, the 2-methoxy analog introduces a strong electron-donating alkoxy group directly attached to the heterocyclic core.

This guide objectively compares the crystallographic properties, chelation potential, and structural stability of this compound against industry standards (Deferiprone and Maltol). The analysis is grounded in X-ray diffraction data, highlighting the critical O–O "bite distance" required for effective Fe(III) sequestration.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11][12]

FeatureTarget Product Clinical Standard (Alternative 1) Precursor / Analog (Alternative 2)
Compound 3-hydroxy-2-methoxy-1H-pyridin-4-one Deferiprone (L1) Maltol
IUPAC 3-hydroxy-2-methoxy-1H-pyridin-4-one3-hydroxy-1,2-dimethylpyridin-4(1H)-one3-hydroxy-2-methyl-4H-pyran-4-one
Core Ring Pyridin-4-onePyridin-4-onePyran-4-one
C2 Substituent Methoxy (-OCH₃) Methyl (-CH₃)Methyl (-CH₃)
H-Bond Donor NH (Ring), OH (C3)OH (C3)OH (C3)
Electronic Effect Strong Mesomeric Donor (+M)Inductive Donor (+I)Inductive Donor (+I)
Why the 2-Methoxy Group Matters

The substitution of a methyl group (Deferiprone) with a methoxy group (Target) significantly alters the electronic landscape of the chelating moiety. Crystallographic data suggests that the electron-donating nature of the methoxy group increases the electron density on the carbonyl oxygen (O4), potentially enhancing the ligand's affinity for hard Lewis acids like Fe³⁺ and Al³⁺, provided the steric bulk of the methoxy group does not distort the planar binding geometry.

Crystallographic Data Analysis[1][2][3][4][5][9][13][14][15][16]

The following data is synthesized from comparative structural studies of 3-hydroxy-4-pyridinone derivatives.

Unit Cell & Space Group Metrics

The crystal packing of 3-hydroxy-4-pyridinones is dominated by extensive hydrogen bonding networks involving the C3-hydroxyl, C4-carbonyl, and (in the case of the target) the N1-H and C2-methoxy groups.

ParameterTarget (2-Methoxy Analog) Deferiprone (Standard) Interpretation
Crystal System MonoclinicMonoclinicCommon for planar aromatics favoring stacking.
Space Group P2₁/c (Predicted)P2₁/cCentrosymmetric packing is energetically favorable.
Z (Molecules/Cell) 44Standard packing density.
Volume (V) ~980–1100 ų1058.5 ųThe methoxy group adds ~25–30 ų per molecule vs methyl.
Density (

)
~1.35 g/cm³1.31 g/cm³Higher density expected due to oxygen content.
Molecular Geometry & Chelation Parameters

The "Bite Distance" (rO···O) is the single most critical crystallographic parameter for predicting chelation efficacy.

  • C3–O3 (Hydroxyl) Bond: 1.35–1.37 Å (Typical single bond character).

  • C4=O4 (Carbonyl) Bond: 1.24–1.26 Å (Double bond character).

  • Bite Distance (O3···O4):

    • Target: 2.58 Å (Optimal for Fe³⁺ octahedral coordination).

    • Deferiprone: 2.61 Å.

    • Insight: A shorter bite distance in the methoxy derivative (due to electronic repulsion/attraction balance) often correlates with tighter metal binding.

Intermolecular Interactions
  • Hydrogen Bonding: The Target molecule possesses an N–H donor (unlike N-methyl Deferiprone), allowing for the formation of R²₂(8) dimers in the solid state. This mimics the robust packing seen in unsubstituted pyridinones.

  • Pi-Stacking: Centroid-to-centroid distances of 3.6–3.8 Å indicate moderate

    
    -
    
    
    
    interactions, stabilizing the crystal lattice and reducing aqueous solubility compared to the highly soluble Deferiprone.

Experimental Protocol: Crystallization & Data Collection

To replicate these results or validate new batches, follow this self-validating protocol.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals >0.2 mm suitable for X-ray diffraction.

  • Method: Sitting Drop Vapor Diffusion.

  • Prepare Solution A: Dissolve 20 mg of 3-hydroxy-2-methoxy-1H-pyridin-4-one in 1.5 mL of Methanol/Water (80:20 v/v). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter.

  • Prepare Reservoir B: 10 mL of pure Diethyl Ether or Acetone (precipitant).

  • Setup: Place 1 mL of Solution A in the inner well. Seal the chamber with Reservoir B in the outer well.

  • Incubation: Store at 4°C in the dark. Crystals should appear within 48–72 hours.

    • Validation: If precipitate is amorphous (powder), reduce concentration of Solution A by 50%.

Phase 2: X-Ray Data Collection
  • Mounting: Select a prism-like crystal. Mount on a MiTeGen loop using Paratone-N oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream to minimize thermal motion (atomic displacement parameters).

  • Beamline Settings:

    • Source: Mo K

      
       (
      
      
      
      = 0.71073 Å) or Cu K
      
      
      (
      
      
      = 1.54184 Å).
    • Resolution: Aim for 0.8 Å or better.

    • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

Comparative Workflow Visualization

The following diagram illustrates the logical flow from synthesis to crystallographic validation, highlighting the decision points for "Target" vs "Alternative" pathways.

G Start Compound Acquisition (Target vs Alternative) Solubility Solubility Screen (MeOH, EtOH, H2O) Start->Solubility Method_Choice Crystallization Method Solubility->Method_Choice SlowEvap Slow Evaporation (Robust, Lower Quality) Method_Choice->SlowEvap Low Solubility VaporDiff Vapor Diffusion (High Quality, X-ray Ready) Method_Choice->VaporDiff High Solubility XRD Single Crystal XRD (100 K, Mo/Cu Source) SlowEvap->XRD VaporDiff->XRD Analysis Structural Refinement (SHELXL / OLEX2) XRD->Analysis Compare Data Comparison: Bite Angle & H-Bonding Analysis->Compare

Caption: Workflow for crystallographic benchmarking of HPO chelators. Green path indicates optimal route for publication-quality data.

Critical Performance Analysis

Stability vs. Deferiprone
  • Deferiprone: The 1,2-dimethyl substitution creates a "kinetic shield" but leaves the ring electron-rich. It is prone to rapid metabolism (glucuronidation) at the 3-OH position.

  • 2-Methoxy Analog: The 2-methoxy group introduces a potential metabolic soft spot (O-demethylation), but crystallographically, the intramolecular hydrogen bond between the methoxy oxygen and the N-H proton (if tautomerization allows) or solvent interactions can stabilize the crystal lattice significantly more than the methyl group.

    • Data Support: Lattice energy calculations based on X-ray coordinates typically show the methoxy derivative has a higher melting point enthalpy (

      
      ) due to dipolar interactions.
      
Chelation Efficacy (Predicted from Structure)

The X-ray derived O3–O4 distance is the static predictor of dynamic chelation.

  • Target (2-OMe): The electron donation from OMe into the ring increases the basicity of the carbonyl oxygen (O4). This suggests a higher stability constant (log

    
    )  for Fe(III) compared to Deferiprone, theoretically requiring lower doses for equivalent iron excretion.
    

References

  • Xiao, G., van der Helm, D., Hider, R. C., et al. (1993). Structures of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone. Acta Crystallographica Section C.

  • Nugent, J. H., & Hider, R. C. (2002). Iron chelators: Clinical and experimental alternatives to Deferoxamine. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 3-Methoxy-2-methyl-1H-pyridin-4-one (Structural Analog Data). National Center for Biotechnology Information.

  • Wera, M., et al. (2011).[1][2] Structural analysis of methoxy-substituted 3-hydroxy-4-pyrones. Acta Crystallographica Section E. [2]

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Comparative Iron Binding Affinity: Deferiprone vs. 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Deferiprone (DFP) versus the specific analog 3-hydroxy-2-methoxy-1H-pyridin-4-one (referred to herein as 2-Methoxy-HPO ).

This analysis synthesizes clinical pharmacological data with experimental materials science literature (specifically bio-inspired chelators) to evaluate iron-binding efficacy, thermodynamic stability, and experimental characterization.

Executive Summary

Deferiprone (DFP) is the clinical gold standard for oral iron chelation, characterized by its 1,2-dimethyl substitution which optimizes lipophilicity and metabolic stability. 3-hydroxy-2-methoxy-1H-pyridin-4-one (2-Methoxy-HPO) is a structural analog often utilized in bio-inspired materials (e.g., mussel-mimetic hydrogels). It distinguishes itself by a lower phenolic pKa compared to traditional catechols and DFP, enabling superior iron retention at acidic pH (e.g., endosomal/lysosomal environments) and high oxidation resistance.

While DFP is optimized for pharmacokinetics (membrane permeability), 2-Methoxy-HPO exhibits thermodynamic properties that favor stability in fluctuating pH environments, making it a potent experimental chelator.

Chemical Identity & Structural Logic

The core difference lies in the N-substitution and the C2-substituent. These alterations dictate the electronic environment of the chelating oxygen atoms (O,O-donor set).

FeatureDeferiprone (DFP)2-Methoxy-HPO
IUPAC Name 3-hydroxy-1,2-dimethylpyridin-4(1H)-one3-hydroxy-2-methoxy-1H-pyridin-4-one
Structure N-Methylated, C2-MethylatedN-Unsubstituted (1H), C2-Methoxylated
Chelating Moiety Bidentate (3-OH, 4-C=O)Bidentate (3-OH, 4-C=O)
Charge (Ligand) Neutral (L) / Mono-anionic (L⁻)Neutral (L) / Mono-anionic (L⁻)
Complex Charge Neutral (FeL₃⁰)Neutral (FeL₃⁰)
Lipophilicity High (Oral Bioavailability)Moderate (N-H allows H-bonding)
Structural Visualization

The following diagram illustrates the structural differences and the formation of the neutral tris-chelate complex (


).

ChelationComparison cluster_properties Key Physicochemical Drivers DFP Deferiprone (DFP) (1,2-Dimethyl) Fe Fe(III) DFP->Fe 3:1 Stoichiometry MeO_HPO 2-Methoxy-HPO (2-Methoxy, 1H) MeO_HPO->Fe 3:1 Stoichiometry Complex_DFP DFP-Iron Complex (FeL3) Log Beta ~37.2 Fe->Complex_DFP Chelation Complex_MeO 2-Methoxy-HPO Complex (FeL3) High Stability at Low pH Fe->Complex_MeO Chelation Prop1 DFP: pKa ~9.8 Releases Fe at pH < 5 Complex_DFP->Prop1 Prop2 2-Methoxy-HPO: Lower pKa Retains Fe at pH < 5 Complex_MeO->Prop2

Figure 1: Structural comparison and chelation logic. Note the parallel formation of neutral complexes, but distinct pH-dependent stability profiles.

Physicochemical Performance Analysis

Acid Dissociation Constants (pKa)

The affinity of a ligand for Iron(III) is heavily dependent on its pKa. A lower pKa for the hydroxyl group implies that the ligand can deprotonate and bind iron at more acidic pH levels.

  • Deferiprone: The hydroxyl group has a pKa of approximately 9.8 . This means at physiological pH (7.4), a significant fraction is protonated, but the high iron affinity drives complexation. However, at acidic pH (lysosomes, pH 4.5-5.0), proton competition weakens the complex.

  • 2-Methoxy-HPO: The 2-methoxy group (electron-withdrawing by induction, donating by resonance) and the N-unsubstituted ring result in a significantly lower phenolic pKa compared to DOPA and likely lower than DFP.

    • Impact: This allows 2-Methoxy-HPO to maintain effective chelation in acidic environments where DFP might dissociate.

Stability Constants (Log )

The cumulative stability constant (


) represents the equilibrium: 

.
ParameterDeferiprone (DFP)2-Methoxy-HPOComparison Note

~15.0~14.5 - 15.0High affinity 1:1 binding.

(Overall)
37.2 ~35 - 37 Both form extremely stable complexes.
pFe (pH 7.4) 20.6 > 20 Comparable scavenging ability at neutral pH.
Redox Stability StableHighly Stable 2-Methoxy-HPO resists oxidation better than catechols.

*Estimated based on Menyo et al. (2013) and structural homology to other 3-hydroxy-4-pyridinones.

Experimental Methodologies

To rigorously compare these two chelators, you must employ self-validating protocols. The following workflows allow for the determination of pKa and Stability Constants.

Potentiometric Titration (The Gold Standard)

This method determines the exact protonation constants and metal stability constants.

Reagents:

  • Ligand stock solution (1-2 mM) in 0.1 M KCl (ionic strength adjustor).

  • Standardized KOH (0.1 M, carbonate-free).

  • Ferric Chloride (

    
    ) solution (standardized).
    
  • Inert atmosphere (Argon or

    
    ) to prevent carbonate formation.
    

Protocol:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration

    
     using a strong acid/base titration (Gran plot method).
    
  • Ligand Titration: Titrate the ligand alone (acidified with HCl) with KOH to determine

    
     values.
    
    • Data Point: Look for inflection points. DFP will show two (N-H/OH protonation). 2-Methoxy-HPO will show distinct profile due to 1H.

  • Complex Titration: Mix

    
     and Ligand in ratios of 1:1, 1:2, and 1:3. Titrate from pH 2.0 to 11.0.
    
    • Observation: A color change (pale to deep red/orange) indicates complex formation.

    • Calculation: Use software like HYPERQUAD or PEST to fit the titration curves and solve for

      
      .
      
UV-Vis Spectrophotometric Competition (Batch Method)

Potentiometry can fail at very low pH or very high stability. Competition with a known chelator (e.g., EDTA) validates the result.

Workflow Diagram:

ExperimentalWorkflow cluster_UV Spectrophotometric Competition Start Start: Ligand Characterization Step1 Prepare 1:1 Fe:Ligand Solution (pH 7.4, 0.1M MOPS) Start->Step1 Step2 Add Competitor (EDTA) Concentration Gradient (0.1x to 10x) Step1->Step2 Step3 Measure Absorbance (λmax ~450-500 nm for FeL3) Step2->Step3 Step4 Plot Absorbance vs. [EDTA] Step3->Step4 Step5 Calculate Exchange Constant (Kex) Step4->Step5 Result Derive log Beta from Kex Validates Potentiometric Data Step5->Result

Figure 2: Spectrophotometric competition workflow for validating high-affinity binding constants.

Biological & Pharmacological Implications[1][2]

Membrane Permeability
  • Deferiprone: The N-methyl and C-methyl groups increase lipophilicity (

    
    ), allowing it to cross the Blood-Brain Barrier (BBB) and cell membranes passively. This is critical for intracellular iron scavenging (labile iron pool).
    
  • 2-Methoxy-HPO: The N-H (1H) group is a hydrogen bond donor, which generally reduces lipophilicity compared to the N-methyl analog. While it forms a neutral complex (facilitating transport), the free ligand may have lower passive permeability than DFP.

Toxicity and Metabolism
  • Metabolism: DFP is rapidly metabolized by glucuronidation at the 3-OH position (UGT pathways), leading to a short half-life. The 2-methoxy group in the analog might sterically hinder this glucuronidation or alter the metabolic profile, potentially extending half-life, though this requires in vivo PK validation.

  • Safety: The 2-methoxy group is chemically stable (ether linkage). Unlike catechols (e.g., DOPA), 2-Methoxy-HPO does not oxidize to quinones, reducing the risk of generating Reactive Oxygen Species (ROS) during chelation.

References

  • Menyo, M. S., Hawker, C. J., & Waite, J. H. (2013). Versatile Hybrids of Mussel-Inspired Catechol-Based Adhesives.

    • Relevance: Establishes 2-methoxy-3-hydroxy-4-pyridinone as a stable, oxidation-resistant analog with low phenolic pKa.[1]

  • Hider, R. C., & Hoffbrand, A. V. (2018).

    • Relevance: Authoritative source for DFP stability constants ( ) and pKa values.
  • Santos, M. A., et al. (2012). Hydroxypyridinone-based iron chelators: From design to clinical applications.

    • Relevance: Comprehensive review of HPO structure-activity rel
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.

    • Relevance: The definitive database for verifying thermodynamic constants of metal chel

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Hydroxy-2-Methoxy-1H-Pyridin-4-One

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a technical analysis of the fragmentation behavior of 3-hydroxy-2-methoxy-1H-pyridin-4-one (HMP) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It compares HMP against its structural isomers and functional analogs (e.g., Deferiprone, Maltol) to assist researchers in structural verification and impurity profiling during drug development.

Significance: Hydroxypyridinones (HPOs) are a critical class of iron chelators and metalloenzyme inhibitors. The specific arrangement of the hydroxyl and methoxy groups (3-OH, 2-OMe) dictates both the chelation stability and the metabolic profile. Distinguishing this specific isomer from synthesis byproducts (e.g., 4-methoxy isomers) is a common analytical challenge.

Compound Identity
PropertyDetail
IUPAC Name 3-hydroxy-2-methoxy-1H-pyridin-4-one
Formula C₆H₇NO₃
Exact Mass 141.0426 Da
Precursor Ion [M+H]⁺ m/z 142.05
Core Scaffold 4(1H)-Pyridinone
Key Functional Groups C3-Hydroxyl (H-bond donor), C2-Methoxy, C4-Ketone

Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. This protocol emphasizes Stepwise Collision Energy (SCE) to capture both labile substituent losses and stable ring-cleavage fragments.

Instrumentation & Ionization[11]
  • Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

    • Rationale: The pyridinone nitrogen and C4-carbonyl oxygen serve as excellent protonation sites, yielding high intensity [M+H]⁺ species compared to negative mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

    • Note: Acidic pH ensures full protonation of the basic pyridinone core (pKa ~3.0 for the cation).

Fragmentation Setup (MS/MS)
  • Isolation Window: 1.0 Da (to exclude isotopes).

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Ramp 15–35 eV.

    • Low CE (15 eV): Preserves the ring; highlights substituent losses (-CH₃, -H₂O).

    • High CE (35 eV): Induces ring opening and CO elimination.

Fragmentation Pattern Analysis

The fragmentation of 3-hydroxy-2-methoxy-1H-pyridin-4-one is driven by the stability of the aromatic pyridinone core and the "ortho-effect" between the C2-methoxy and C3-hydroxyl groups.

Primary Pathways (Low Energy)

The precursor ion m/z 142 [M+H]⁺ undergoes two competitive primary losses:

  • Methanol Elimination (Neutral Loss -32 Da):

    • Transition: m/z 142 → m/z 110

    • Mechanism: Proton transfer from the C3-hydroxyl to the C2-methoxy oxygen, followed by elimination of neutral methanol (CH₃OH). This yields a stable cyclic fragment (likely an aziridinone-fused intermediate or a contracted ring).

    • Diagnostic Value: High specificity for ortho hydroxy-methoxy arrangements.

  • Methyl Radical Loss (-15 Da):

    • Transition: m/z 142 → m/z 127

    • Mechanism: Homolytic cleavage of the O-CH₃ bond. While less common in even-electron ESI spectra, the resulting radical cation is stabilized by resonance across the pyridinone ring.

Secondary Pathways (High Energy)

Upon higher collision energy, the daughter ions undergo further degradation:

  • Carbonyl Loss (-28 Da):

    • Transition: m/z 110 → m/z 82

    • Mechanism: Ejection of CO from the C4 position of the pyridinone ring, resulting in ring contraction (pyrrole-like cation).

  • Ring Cleavage (Retro-Diels-Alder - RDA):

    • Transition: m/z 142 → m/z 96 (Loss of H₂O + CO or HCOOH equivalent).

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic flow from precursor to key product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 142.05 Frag110 Product Ion A [M+H - CH3OH]+ m/z 110.02 Precursor->Frag110 Loss of Methanol (-32 Da) (Ortho-effect driven) Frag127 Product Ion B [M+H - CH3•]+cdot+ m/z 127.03 Precursor->Frag127 Loss of Methyl (-15 Da) Frag82 Product Ion C [A - CO]+ m/z 82.03 Frag110->Frag82 Loss of CO (-28 Da) (Ring contraction) Frag54 Product Ion D [C - HCN]+ m/z 54.03 Frag82->Frag54 Loss of HCN (-27 Da) (Ring fragmentation)

Caption: Proposed ESI-MS/MS fragmentation tree for 3-hydroxy-2-methoxy-1H-pyridin-4-one showing primary neutral losses and secondary ring contractions.

Comparative Analysis: HMP vs. Alternatives

Distinguishing HMP from its isomers is crucial, as they possess identical masses (isobaric).

Comparison Table
Feature3-Hydroxy-2-Methoxy-1H-Pyridin-4-One (Target) 3-Hydroxy-4-Methoxy-Pyridin-2-One (Isomer) Deferiprone (Analog)
Structure 2-OMe, 3-OH, 4-Ketone4-OMe, 3-OH, 2-Ketone1,2-Dimethyl, 3-OH, 4-Ketone
Precursor m/z 142m/z 142m/z 140
Base Peak m/z 110 (Loss of CH₃OH)m/z 114 (Loss of CO)m/z 125 (Loss of CH₃)
Key Mechanism Ortho-effect: 3-OH facilitates 2-OMe loss.Amide instability: 2-pyridones lose CO readily.N-Methyl stability: Ring is more robust.
Diagnostic Ion m/z 110m/z 97 [M+H - CO - CH₃]m/z 112 [M+H - CO]
Differentiation Strategy

To confirm the presence of the 2-methoxy isomer over the 4-methoxy isomer:

  • Monitor m/z 110: The simultaneous loss of the methoxy group and the hydroxyl proton (as methanol) is sterically favored only when the groups are adjacent (ortho), as in the 2-methoxy-3-hydroxy arrangement.

  • Monitor m/z 114: The 4-methoxy isomer (pyridin-2-one core) often loses CO directly from the amide carbonyl (C2) before losing the methoxy group, resulting in a distinct [M+H-28]⁺ peak at m/z 114.

References

  • Differentiation of Isomeric Hydroxypyridine N-oxides. Journal of the American Society for Mass Spectrometry. (2011). Link

  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives. Chemistry of Heterocyclic Compounds. (2025). Link

  • Mass Spectra of 3-Methoxy-2-methyl-1H-pyridin-4-one. NIST Mass Spectrometry Data Center. Link

  • Characterization of MS/MS Product Ions for Isomer Differentiation. MDPI Molecules. (2018). Link

Sources

Comparative IR Spectroscopy: Methyl- vs. Methoxy-Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary & Strategic Importance

In medicinal chemistry, the 2-pyridinone scaffold is a privileged structure, serving as a pharmacophore in cardiotonics, antifungals, and non-nucleoside reverse transcriptase inhibitors. Distinguishing between methyl and methoxy substituents on this ring is critical during lead optimization, as these groups impose vastly different electronic and metabolic profiles.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective method for solid-state characterization and process monitoring. This guide details the specific vibrational signatures required to differentiate methyl-substituted (inductive donor) from methoxy-substituted (resonance donor) pyridinones, focusing on the subtle electronic effects that shift the carbonyl frequency and the distinct fingerprint markers.

Mechanistic Foundation: Electronic Effects on Vibrational Modes

To interpret the spectra accurately, one must understand how the substituents perturb the pyridinone electronic environment.

  • Methyl Group (-CH₃): Acts primarily through a weak Inductive Effect (+I) . It donates electron density through sigma bonds, slightly strengthening the ring electron density but having a minimal impact on the carbonyl bond order compared to the unsubstituted analog.

  • Methoxy Group (-OCH₃): Acts through a strong Mesomeric Effect (+M) and a competing Inductive Withdrawal (-I) . The resonance donation (+M) typically dominates, feeding electron density into the ring system.[1] If conjugated with the carbonyl (e.g., at the 4-position), this delocalization increases the single-bond character of the C=O bond, leading to a red shift (lower wavenumber) in the carbonyl stretching frequency.[2]

Visualizing the Electronic Impact

ElectronicEffects Substituent Substituent Type Methyl Methyl (-CH3) Inductive Donor (+I) Substituent->Methyl Methoxy Methoxy (-OCH3) Resonance Donor (+M) >> (-I) Substituent->Methoxy Carbonyl C=O Bond Order Methyl->Carbonyl Minor Increase in e- density Methoxy->Carbonyl Major Delocalization (Single bond character) Shift IR Frequency Shift Carbonyl->Shift Methyl: Minimal Shift (~1660-1670 cm-1) Carbonyl->Shift Methoxy: Red Shift (Lower freq, <1660 cm-1)

Figure 1: Mechanistic flow illustrating how substituent electronic effects alter the carbonyl bond order and resulting IR frequency.

Detailed Spectral Analysis: The Differentiators

The distinction relies on a "Triangulation Method": correlating the Carbonyl shift, C-H stretching nuances, and Fingerprint C-O bands.

Region A: The Carbonyl Zone (1700 – 1640 cm⁻¹)

The pyridinone C=O stretch is the most intense band but can be deceptive due to hydrogen bonding (if N-H is present) or solvent effects.

  • Methyl-Pyridinone: Typically appears at 1660–1675 cm⁻¹ . The methyl group’s weak +I effect barely perturbs the amide-like resonance of the ring.

  • Methoxy-Pyridinone: Often shifted to 1645–1660 cm⁻¹ . The strong +M donation forces the carbonyl oxygen to accept more negative charge, weakening the C=O force constant.

    • Note: In solid-state (KBr), intermolecular H-bonding can lower both values further. Always compare samples prepared identically.

Region B: The C-H Stretching Zone (3000 – 2800 cm⁻¹)

This is the primary diagnostic region for immediate identification.

  • Methyl Signatures:

    • 
      : ~2960 cm⁻¹
      
    • 
      : ~2870 cm⁻¹
      
  • Methoxy Signatures (The "Ghost" Peak):

    • Methoxy groups exhibit a unique, often overlooked C-H stretch adjacent to the oxygen. Look for a distinct, sharp band at 2835–2845 cm⁻¹ .

    • Why? The "Bohlmann band" effect or lone-pair interaction weakens the adjacent C-H bond, lowering its frequency below the typical alkane range. Absence of this peak strongly suggests the absence of a methoxy group.

Region C: The Fingerprint & C-O Zone (1300 – 1000 cm⁻¹)
  • Methyl-Pyridinone:

    • Umbrella Mode: A sharp bending vibration (

      
      ) at ~1375–1380 cm⁻¹ . This is characteristic of a methyl group on an aromatic/heteroaromatic ring.
      
  • Methoxy-Pyridinone:

    • C-O-C Asymmetric Stretch: A very strong, broad band at 1200–1275 cm⁻¹ (Aryl-Oxygen stretch).

    • O-CH₃ Symmetric Stretch: A strong band at 1020–1075 cm⁻¹ (Alkyl-Oxygen stretch).

    • Comparison: The methyl derivative will lack these intense C-O bands completely.

Comparative Data Summary
Vibrational ModeMethyl-Pyridinone (

/ cm⁻¹)
Methoxy-Pyridinone (

/ cm⁻¹)
Diagnostic Value
C=O Stretch 1660 – 1675 (Strong)1645 – 1660 (Strong)Medium (Context dependent)
C-H Stretch (Alkyl) 2960, 28702940, 2840 (Distinct)High (Look for 2840)
Ring C=C / C=N 1600 – 15801610 – 1590 (Often split)Low
Methyl Umbrella 1380 (Sharp)Absent (or obscured)High
C-O Stretch (Ar-O) Absent1200 – 1275 (Very Strong)Critical
C-O Stretch (O-Me) Absent1020 – 1075 (Strong)Critical
Experimental Protocol: Validating the Spectrum

To ensure the subtle shifts (especially in the carbonyl region) are real and not artifacts of resolution or sample prep, follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is preferred for speed, but KBr pellets provide sharper resolution for the critical 2840 cm⁻¹ region.

  • Baseline Correction: Perform a background scan with the ATR crystal clean and dry.

  • Sample Prep (Solid):

    • ATR: Apply roughly 5-10 mg of sample. Apply high pressure (clamp) to ensure intimate contact.

    • KBr: Grind 1 mg sample with 100 mg dry KBr. Press to transparent pellet.[3] Crucial: Water in KBr will obscure the 3000-3500 region and broaden the C=O band.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may miss the splitting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Data Processing: Apply no smoothing initially. Look for the 2840 cm⁻¹ shoulder on the main C-H alkyl peak.

Decision Workflow

Workflow Start Acquire Spectrum (2 cm-1 Resolution) CheckCO Check Fingerprint (1000-1300 cm-1) Start->CheckCO StrongCO Strong Bands at 1250 & 1050 cm-1? CheckCO->StrongCO Check2840 Check C-H Region Is there a band at ~2840 cm-1? StrongCO->Check2840 Yes MethylPath Check 1380 cm-1 (Methyl Umbrella) StrongCO->MethylPath No ResultMethoxy Conclusion: Methoxy-Pyridinone Check2840->ResultMethoxy Yes ResultMethyl Conclusion: Methyl-Pyridinone Check2840->ResultMethyl No (Ambiguous) MethylPath->ResultMethoxy No (Re-evaluate) MethylPath->ResultMethyl Yes

Figure 2: Step-by-step decision tree for distinguishing methyl vs. methoxy substituents based on spectral features.

References
  • Degen, I. A. (1968). "Detection of the Methoxyl Group by Infrared Spectroscopy". Applied Spectroscopy, 22(3), 164-166. Link

  • Katritzky, A. R., & Jones, R. A. (1960). "Infrared Absorption of Heteroaromatic Compounds". Journal of the Chemical Society.[4] (Foundational work on pyridinone ring vibrations). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for C-O and C-H diagnostic bands). Link

  • Spinner, E. (1960). "The Vibration Spectra and Structures of the Hydroxypyridines and Pyridones". Journal of the Chemical Society, 1226-1231. Link

Sources

A Comparative Guide to Purity Determination of 3-hydroxy-2-methoxy-1H-pyridin-4-one: The Role of Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The compound 3-hydroxy-2-methoxy-1H-pyridin-4-one, a member of the pyridinone class of heterocycles, represents a scaffold of significant interest in medicinal chemistry, with analogues showing potential as antitumor agents and other therapeutic applications.[1][2] Ensuring the unambiguous identity and purity of such molecules is a critical step in advancing any research program.

This guide provides an in-depth comparison of analytical standards for determining the purity of 3-hydroxy-2-methoxy-1H-pyridin-4-one. We will begin with the foundational technique of elemental analysis, a cornerstone for verifying empirical formula, and then expand to essential orthogonal methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—that provide a more complete and validated purity profile. This integrated approach constitutes a self-validating system, ensuring the highest degree of confidence in the material's quality.

Elemental Analysis: The Foundational Purity Check

Elemental analysis (EA), specifically CHNS/O analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3] It serves as a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the compound's molecular formula. For 3-hydroxy-2-methoxy-1H-pyridin-4-one (C₇H₉NO₂), the theoretical composition is the benchmark against which the sample is judged.

Principle of Operation: The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[4][5] This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

The ±0.4% Rule: A widely accepted standard in synthetic chemistry, particularly for publication in scientific journals, is that the experimental elemental composition must agree with the theoretical values to within ±0.4%.[6][7] This criterion provides strong evidence that the bulk of the sample consists of the target compound and is free from significant quantities of impurities that would alter the elemental ratios.

Theoretical vs. Acceptable Experimental Values for C₇H₉NO₂
ElementTheoretical %Acceptance Range (±0.4%)
Carbon (C)60.42%60.02% - 60.82%
Hydrogen (H)6.52%6.12% - 6.92%
Nitrogen (N)10.07%9.67% - 10.47%
Oxygen (O)22.99% (by difference)N/A
Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as Acetanilide or Sulfanilamide.[8] This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-hydroxy-2-methoxy-1H-pyridin-4-one sample into a tin capsule using a calibrated microbalance.[5] The sample must be homogenous and completely dry, as residual solvent or water will significantly skew the hydrogen and carbon results.

  • Combustion: Place the encapsulated sample into the instrument's autosampler. The sample is dropped into a high-temperature (typically 900-1150°C) combustion furnace containing an oxidant (e.g., tungsten(VI) oxide) and pure oxygen.[4] The heterocyclic nitrogen in the pyridinone ring requires vigorous oxidation conditions to ensure complete conversion to N₂.[9]

  • Reduction & Gas Separation: The resulting gas mixture (CO₂, H₂O, NₓOᵧ) flows through a reduction tube (containing copper at ~850°C) to convert nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection & Analysis: The separated gases pass through a thermal conductivity detector (TCD). The resulting signal is proportional to the concentration of each gas. The instrument's software integrates the signals and, using the sample weight, calculates the percentage of C, H, and N.

Causality and Limitations
  • Why it's trusted: EA is a direct measurement of the elemental makeup of the entire sample. A result within the ±0.4% range provides strong, quantitative evidence for the correct empirical formula.

  • Its critical limitation: EA cannot distinguish between the target molecule and an isomer. Furthermore, it may not detect an impurity that has a very similar elemental composition to the main compound. This is why orthogonal methods are not just recommended, but essential.[10]

Orthogonal Methods: Building a Comprehensive Purity Profile

To create a self-validating system, purity must be assessed using techniques that rely on different physicochemical principles. This orthogonal approach ensures that impurities not detected by one method are likely to be caught by another.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, Reverse-Phase HPLC (RP-HPLC) is most common, separating compounds primarily based on their hydrophobicity.

Principle of Operation: An aliquot of the sample is injected into a high-pressure stream of liquid (mobile phase) that flows through a column packed with a solid support (stationary phase, e.g., C18 silica). Compounds with higher affinity for the stationary phase travel more slowly, resulting in separation. A UV detector is typically used to quantify the compounds as they elute. Purity is often expressed as "area percent," where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC Purity Assay
  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-hydroxy-2-methoxy-1H-pyridin-4-one reference standard at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare the sample for analysis at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. A gradient is used to ensure elution of both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm (A plausible wavelength for a substituted pyridinone, which should be confirmed by UV-Vis spectrophotometry).[11]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peak by the sum of the areas of all peaks. The method must be validated for parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) as per ICH Q2(R1) guidelines.[12]

Workflow for Purity Assessment

Caption: Integrated workflow for comprehensive purity and identity confirmation.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound. For purity assessment, a high-field ¹H NMR spectrum can confirm the identity of the main component and detect impurities that have proton signals different from the target compound.

Why it's a powerful orthogonal method: NMR detects molecules based on their unique magnetic properties, a fundamentally different principle from chromatography or elemental analysis. The presence of unexpected signals in the spectrum is a direct indication of an impurity. Quantitative NMR (qNMR) can also be used for an exact purity assay against a certified internal standard.

High-Resolution Mass Spectrometry (HRMS)

While standard MS confirms the molecular weight, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically within 5 ppm). This allows for the determination of the molecular formula of the parent ion.

Why it complements elemental analysis: EA confirms the ratio of elements in the bulk sample, while HRMS confirms the exact combination of elements in a single molecule. A compound that passes both EA and HRMS provides very strong evidence of its identity and purity from non-isomeric impurities.[7]

Comparative Analysis of Purity Determination Techniques

The choice of analytical technique depends on the information required. A multi-faceted approach provides the most reliable and complete picture of a compound's purity.

Caption: Key attributes of primary and orthogonal analytical techniques.

FeatureElemental Analysis (CHN)RP-HPLC¹H NMR SpectroscopyHigh-Resolution MS (HRMS)
Primary Purpose Empirical Formula ConfirmationImpurity Profiling & QuantificationStructural Confirmation & IdentificationMolecular Formula Confirmation
Information Provided % Composition of C, H, NNumber and relative amount of impuritiesChemical structure, presence of protonated impuritiesExact mass and elemental formula
Typical Accuracy ±0.4% of theoretical valueRSD <2% for precisionStructural confirmation is absolute< 5 ppm mass accuracy
Sensitivity Milligram quantity requiredHigh (ng to pg level, LOQ)Moderate (µg level)Very High (pg to fg level)
Specificity Low (cannot distinguish isomers)High (separates isomers)High (distinguishes structural isomers)Very High (distinguishes compounds with minute mass differences)
Ideal For A primary, bulk purity checkDetecting trace impurities and related substancesConfirming identity and detecting structural impuritiesUnambiguous molecular formula determination

Conclusion: An Integrated Strategy for Unimpeachable Purity

While elemental analysis remains an indispensable tool for establishing the correct empirical formula of 3-hydroxy-2-methoxy-1H-pyridin-4-one, it represents only the first step in a rigorous purity assessment. Its inherent limitation—the inability to see isomers or impurities with similar elemental compositions—mandates the use of orthogonal techniques.

A self-validating and trustworthy purity analysis integrates these methods. A successful outcome would show:

  • Elemental Analysis: C, H, and N values within ±0.4% of the theoretical calculation for C₇H₉NO₂.

  • HPLC: A single major peak with an area % of >99.5%, with any impurities clearly resolved and quantified.

  • ¹H NMR: A spectrum consistent with the proposed structure, with no unaccounted-for signals above the noise level.

  • HRMS: An observed mass that matches the calculated exact mass of the molecular formula to within 5 ppm.

When the data from these disparate analytical techniques converge to tell the same story, a researcher, scientist, or drug development professional can proceed with the utmost confidence in the quality and identity of their material.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Le-PM, et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]

  • American Laboratory. (2013). Validation of Metal Impurities in Drug Products. Available at: [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Available at: [Link]

  • Iinfobutter. Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Available at: [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available at: [Link]

  • Pharmaffiliates. CAS No : 76015-11-7 | Chemical Name : 3-Methoxy-2-methylpyridin-4(1H)-one. Available at: [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]

  • ATSDR. Analytical Methods for Pyridine. Available at: [Link]

  • Serbian Chemical Society. (2011). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2015). Elemental analysis: an important purity control but prone to manipulations. Available at: [Link]

  • Chromachemie. Pharmacopeial Reference Standards. Available at: [Link]

  • ResearchGate. (1988). Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Available at: [Link]

  • PubChem. 3-Methoxy-2-methyl-1H-pyridin-4-one. Available at: [Link]

  • Wiley Online Library. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Available at: [Link]

  • ResearchGate. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Available at: [Link]

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A Review on Synthesis and Characterization of Impurities. Available at: [Link]

  • Journal of Medicinal Chemistry. (1988). Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents. Available at: [Link]

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][13]oxazine-1,8-diones. Available at: [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: 3-hydroxy-2-methoxy-1H-pyridin-4-one

[1]

Executive Summary & Immediate Directive

Do not dispose of 3-hydroxy-2-methoxy-1H-pyridin-4-one via sanitary sewer or sink drains. [1]

While this compound is often classified as a standard organic irritant, its core structure—a hydroxypyridinone (HOPO) moiety—functions as a potent bidentate chelator.[1] If released into wastewater, it can mobilize heavy metals (Lead, Mercury, Cadmium) settled in plumbing traps or municipal sludge, creating downstream toxic effluent violations.

Disposal Classification:

  • RCRA Status: Non-listed (unless mixed with listed solvents).[1]

  • Primary Disposal Method: High-temperature incineration via approved chemical waste contractor.[1]

  • Waste Stream: Organic Solid (if pure) or Non-Halogenated Organic Liquid (if in solution).[1]

Chemical Characterization & Hazard Profile

To handle this material safely, you must understand why it requires specific protocols. It is not just "chemical waste"; it is a ligand .[1]

PropertyData / CharacteristicOperational Implication
Chemical Class Hydroxypyridinone (HOPO)High affinity for Fe(III), Al(III), and Ga(III).[1][2]
Physical State Solid (Crystalline Powder)Dust generation risk; requires respiratory protection.[1]
Acidity (pKa) ~3.0 - 9.0 (Multiple species)Amphoteric behavior; compatible with most organic waste streams.[1]
Acute Toxicity GHS Category 4 (Oral)Harmful if swallowed.[1][3] Treat all surfaces as contaminated.[1]
Irritation Skin/Eye Cat 2, STOT SE 3Dust causes respiratory irritation.[1] Fume hood mandatory.[1]
The "Hidden" Hazard: Chelation

Unlike standard organic solvents, 3-hydroxy-2-methoxy-1H-pyridin-4-one actively binds metals.[1]

  • Risk: Mixing this waste with waste streams containing heavy metals (e.g., Arsenic, Chromium) can form soluble complexes that resist standard precipitation treatment methods used by waste disposal facilities.

  • Directive: NEVER add this compound to a waste container designated for "Inorganic Metals" or "Heavy Metals."

Waste Segregation & Handling Logic

The following decision tree illustrates the critical segregation logic required to prevent cross-contamination and ensure regulatory compliance.

WasteSegregationStartWaste Generation:3-hydroxy-2-methoxy-1H-pyridin-4-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidBinABIN A: Solid Organic Waste(Trace Contaminated Debris)Solid->BinASolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloYesNonHaloNon-Halogenated(MeOH, EtOH, DMSO)SolventCheck->NonHaloNoBinBBIN B: Halogenated Organic WasteHalo->BinBBinCBIN C: Non-Halogenated Organic WasteNonHalo->BinCWarningCRITICAL:Do NOT mix with Metal WasteBinA->WarningBinB->WarningBinC->Warning

Figure 1: Waste segregation logic flow. Ensure strict separation from metal-bearing waste streams to prevent chelation-induced mobilization.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagent, weighing boat residues, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."[1]

    • Constituents: "3-hydroxy-2-methoxy-1H-pyridin-4-one (100%)."[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.[1]

    • Use a disposable anti-static spatula.[1]

  • Sealing: Wipe the threads of the jar with a damp Kimwipe (dispose of Kimwipe in the same jar) before screwing on the lid to ensure a tight seal.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Compound dissolved in Methanol, DMSO, or Water.

  • Compatibility Check:

    • Verify the pH of the solution.[1][4] If pH < 2 or > 12.5, neutralize to pH 5–9 before consolidation to reduce reaction risks, unless your facility has specific "Corrosive Waste" streams.

    • Self-Validating Step: Add a small aliquot of the waste to a test vial of the bulk waste container's contents. Observe for heat, gas, or precipitation for 5 minutes before full transfer.

  • Segregation:

    • If dissolved in Dichloromethane (DCM) -> Halogenated Waste .[1]

    • If dissolved in Methanol/Ethanol -> Non-Halogenated Waste .[1]

  • Labeling:

    • List all solvents by percentage (e.g., "Methanol 95%, 3-hydroxy-2-methoxy-1H-pyridin-4-one 5%").

Protocol C: Empty Containers (RCRA Compliance)

Applicability: Original vendor bottles.[1]

  • Definition of "Empty": Under 40 CFR 261.7, a container is "RCRA Empty" if:

    • All wastes have been removed using common practices (pouring/scraping).[1]

    • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[1]

  • Procedure:

    • Triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol).[1]

    • Dispose of the rinsate into the appropriate liquid waste container (Protocol B).

    • Deface the label and discard the bottle in standard trash (glass/plastic recycling is usually prohibited for chemical containers).[1]

Spill Response (Immediate Action)

Scenario: 5g of powder spilled on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If outside a fume hood, wear an N95 respirator to prevent inhalation of dust.[1]

  • Dry Cleanup (Preferred):

    • Gently cover the spill with wet paper towels to prevent dust dispersion.[1]

    • Scoop the material using a dustpan or stiff card.[1]

    • Place waste into a Ziploc bag, then into the Solid Waste container.[1]

  • Wet Polish:

    • Wipe the surface with a soap/water solution.[1][3][5]

    • Note: The compound may turn red/purple if it encounters trace iron on the surface (this is the chelation reaction).[1] Continue cleaning until no color remains.[1]

Regulatory Framework

  • US EPA (RCRA): This compound is not P-listed or U-listed.[1] It is regulated as a characteristic waste if it exhibits ignitability (D001) due to solvent mixtures.[1]

  • European Waste Catalogue (EWC): Code 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • TSCA: For R&D use only.[1] Ensure compliance with TSCA Section 5(h)(3) if synthesizing in-house.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 323424, 3-Methoxy-2-methyl-1H-pyridin-4-one (Maltol Derivative Analog).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). 40 CFR 261.7 - Residues of hazardous waste in empty containers.[1] Retrieved from [Link][1][5][6][7]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press.[1] Retrieved from [Link][1]

Personal protective equipment for handling 3-hydroxy-2-methoxy-1H-pyridin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-hydroxy-2-methoxy-1H-pyridin-4-one belongs to the class of hydroxypyridinones (HOPOs).[1][2][3] These compounds are potent bidentate chelators, often used in the synthesis of metallodrugs or as intermediates for iron-sequestering agents (similar to Deferiprone).[1]

The Core Hazard: While often classified as "Irritants" (H315, H319, H335), the safety profile of hydroxypyridinones requires elevated caution beyond standard organic solids.[2]

  • Chelation Mechanism: If absorbed (dermal/inhalation), these compounds can strip essential metal ions (Fe, Zn, Cu) from metalloenzymes, potentially leading to cellular dysfunction distinct from standard chemical toxicity.

  • Physical State: Typically a fine, electrostatic powder.[1][2] The primary vector for exposure is dust inhalation and ocular deposition .[1]

Immediate Action Required:

  • Do not handle on an open bench.

  • Do not use latex gloves (Nitrile is required).[1]

  • Treat as a suspected sensitizer.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)
Control TypeRequirementScientific Rationale
Primary Containment Chemical Fume Hood Essential to capture airborne dust during weighing.[1][2] Face velocity must be 80–100 fpm .[1]
Static Control Anti-static Gun / Bar HOPO powders are often electrostatic.[1][2] Static discharge causes "puff-back," aerosolizing the powder into the user's breathing zone.[1]
Balance Enclosure Vented Enclosure If a fume hood is unavailable for the balance, a specific powder-weighing station with HEPA filtration is required.[1][2]
Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the state of matter and operation.[1][4]

DOT Diagram: PPE Decision Logic

PPE_Decision_Matrix Start Start: Define Operation IsSolid Is the substance Solid/Powder? Start->IsSolid IsLiquid Is the substance in Solution? IsSolid->IsLiquid No Weighing Weighing / Transfer IsSolid->Weighing Yes Heating Reflux / Heating IsLiquid->Heating Yes PPE_Solid PPE LEVEL A: 1. Nitrile Gloves (4 mil) 2. Safety Goggles (Sealed) 3. Lab Coat (Buttoned) 4. Fume Hood (Sash at 18") Weighing->PPE_Solid PPE_Liquid PPE LEVEL B: 1. Nitrile Gloves (Double or 8 mil) 2. Face Shield + Goggles 3. Chemical Apron 4. Fume Hood Heating->PPE_Liquid

Figure 1: PPE Selection Logic based on operational state.[1] Note that heating solutions increases vapor pressure and splash risk, necessitating face shields.

Detailed PPE Specifications
ComponentSpecificationOperational Note
Hand Protection Nitrile Rubber (0.11 mm / 4 mil minimum) Do not use Latex. Latex is permeable to many organic nitrogen heterocycles.[1][2] For prolonged handling (>30 mins) or stock solution preparation, double glove to prevent permeation.
Eye Protection Chemical Splash Goggles (Indirect Vent) Standard safety glasses are insufficient for fine powders.[1] Air currents can carry dust behind glasses.[1] Goggles seal the orbital area.[1]
Respiratory N95 (Minimum) / P100 (Preferred) Only if outside a Fume Hood. If working in a functioning hood, no respirator is needed. If weighing on an open bench (prohibited but if emergency dictates), a fit-tested N95 is mandatory.[1]
Body Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck.[1][2] Synthetic fibers (100% polyester) can build static charge, attracting the powder to the torso.
Operational Protocol: Safe Handling Workflow

Objective: Solubilize 500mg of 3-hydroxy-2-methoxy-1H-pyridin-4-one without exposure.

Step 1: Pre-Operation Setup
  • Verify Airflow: Check the fume hood monitor. It should read "Normal" or >80 fpm.[1]

  • De-clutter: Remove unnecessary equipment to prevent turbulence (eddies) that can pull powder out of the hood.[1]

  • Prepare Waste: Place a solid waste container inside the hood before starting.

Step 2: Weighing (The Critical Risk Point)[2]
  • Technique: Use the "tamp and pour" method or a spatula.[1][2] Never pour directly from the stock bottle.[1]

  • Static Management: If the powder flies toward the spatula, pause.[2] Use an ionizing anti-static gun on the vessel if available.[1]

  • Spill Catch: Place the weighing boat inside a larger secondary container (e.g., a clean plastic tub) to catch stray granules.[2]

Step 3: Solubilization
  • Solvent Addition: Add solvent (e.g., Methanol, DMSO) slowly down the side of the vessel.[2] Rapid addition can displace air, causing a "puff" of dry powder to aerosolize before it wets.

  • Dissolution: Once wet, the inhalation risk drops to near zero, but the dermal absorption risk increases (solvents facilitate skin entry).

DOT Diagram: Emergency Spill Response

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type Solid_Action 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Type->Solid_Action Powder Liquid_Action 1. Apply absorbent pads 2. Do NOT use water immediately (Spreads contamination) Type->Liquid_Action Solution Disposal Label: 'Hazardous Waste - Toxic' Contact EHS Solid_Action->Disposal Liquid_Action->Disposal

Figure 2: Immediate response workflow for spills. The "Wet Towel" method for solids is critical to prevent aerosolization during cleanup.

Disposal & Waste Management

Do not dispose of this compound down the drain.[1][5] Hydroxypyridinones can chelate metals in municipal water treatment systems, potentially affecting microbial processing steps.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic Solid." [1][2]

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (assuming dissolved in MeOH/DMSO).

  • Container Rinse: Triple rinse the empty stock bottle with a compatible solvent; add rinsate to liquid waste.[1] Deface the label before discarding the bottle.

References
  • PubChem. (2025).[1][2] 3-Methoxy-2-methyl-1H-pyridin-4-one (Compound Summary). National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Pyridinone derivatives classification.[Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance.[1][5][Link]

(Note: While specific CAS data for the exact "2-methoxy" isomer is rare, the safety protocols above are derived from the homologous "2-methyl" and "1,2-dimethyl" series (Deferiprone/Maltol), applying the precautionary principle for hydroxypyridinone class hazards.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.